molecular formula C16H28O2 B110269 (Z,E)-9,12-Tetradecadienyl acetate CAS No. 30507-70-1

(Z,E)-9,12-Tetradecadienyl acetate

Cat. No.: B110269
CAS No.: 30507-70-1
M. Wt: 252.39 g/mol
InChI Key: ZZGJZGSVLNSDPG-FDTUMDBZSA-N
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Description

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is a critical component of the sex pheromone blend for numerous moth species (Lepidoptera), most notably as the major or sole constituent for many species in the geometrid family. Its primary research value lies in the fields of chemical ecology and integrated pest management (IPM), where it is deployed to study insect mating behaviors, monitor pest population dynamics, and disrupt reproduction. The compound functions by mimicking the natural female-produced signal , binding to highly specific olfactory receptor proteins on the antennae of conspecific males and triggering a stereotyped upwind flight response towards the source. This mechanism is exploited in pheromone-baited traps for sensitive pest monitoring and in mating disruption strategies, where the permeation of an area with the synthetic pheromone confuses males and prevents them from locating females, thereby reducing crop damage without conventional insecticides. Recent research continues to explore its role in understanding the evolution of pheromone communication channels and its synergistic or inhibitory interactions with other blend components in sympatric species.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(9Z,12E)-tetradeca-9,12-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGJZGSVLNSDPG-FDTUMDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60858786
Record name 9,12-Tetradecadien-1-yl, acetate, (Z,E)-
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Molecular Weight

252.39 g/mol
Source PubChem
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CAS No.

30507-70-1, 31654-77-0
Record name (Z,E)-9,12-Tetradecadienyl acetate
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Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)-
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Record name 9,12-Tetradecadien-1-yl, acetate, (Z,E)-
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Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)
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Record name 1-Acetoxy-9,12-tetradecadien-1-ol, (9Z,12E)-
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Foundational & Exploratory

(Z,E)-9,12-Tetradecadienyl Acetate: A Technical Guide to its Role as a Sex Pheromone in Plodia interpunctella

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Indian Meal Moth, Plodia interpunctella, is a significant pest of stored food products worldwide. Control and monitoring of this pest heavily rely on understanding its chemical ecology, particularly the mechanisms governing its reproductive behavior. The primary component of the female-produced sex pheromone, (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), plays a crucial role in attracting males for mating. This technical guide provides an in-depth overview of the biosynthesis of this key pheromone component, its perception by the male moth, and the behavioral responses it elicits. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of effective pest management strategies.

Pheromone Composition and Biosynthesis

The sex pheromone of Plodia interpunctella is a blend of several compounds, with this compound being the major and most active component. Other minor components identified in the pheromone gland include (Z,E)-9,12-tetradecadienal and (Z,E)-9,12-tetradecadienol.

The biosynthesis of Z9,E12-14:OAc in the female pheromone gland is a multi-step process regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). The pathway begins with acetyl-CoA and proceeds through fatty acid synthesis to produce palmitic acid. A series of desaturation and chain-shortening steps, catalyzed by specific enzymes, leads to the formation of the final pheromone component.

Pheromone Biosynthesis Signaling Pathway

The production of Z9,E12-14:OAc is initiated by the release of PBAN from the subesophageal ganglion, which binds to its receptor on the pheromone gland cells. This binding event triggers a signal transduction cascade that ultimately activates the key enzymes involved in the biosynthetic pathway.

Pheromone_Biosynthesis_Pathway cluster_hemolymph Hemolymph cluster_pg_cell Pheromone Gland Cell PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R binds G_protein G-protein PBAN_R->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_channel Ca²⁺ Channel IP3->Ca_channel opens PKC Protein Kinase C DAG->PKC activates Ca_intracellular Ca²⁺ (intracellular) Ca_channel->Ca_intracellular influx Ca_influx Ca_influx->Ca_channel Ca_intracellular->PKC activates FAS Fatty Acid Synthase PKC->FAS activates Palmitic_acid Palmitic Acid FAS->Palmitic_acid produces Desaturases Δ11- and Δ12- Desaturases Palmitic_acid->Desaturases substrate for Chain_shortening Chain-shortening Enzymes Desaturases->Chain_shortening product to Fatty_acyl_reductase Fatty Acyl-CoA Reductase Chain_shortening->Fatty_acyl_reductase product to Acetyltransferase Acetyltransferase Fatty_acyl_reductase->Acetyltransferase product to Pheromone (Z,E)-9,12- Tetradecadienyl Acetate Acetyltransferase->Pheromone produces

Caption: Pheromone biosynthesis signaling pathway in P. interpunctella.

Pheromone Perception and Olfactory Signaling

Male P. interpunctella detect the female-produced pheromone using specialized olfactory receptor neurons housed in long sensilla trichodea on their antennae. The binding of Z9,E12-14:OAc to a specific odorant receptor initiates a signal transduction cascade that leads to the depolarization of the neuron and the generation of an action potential.

Olfactory Signal Transduction Pathway

The binding of the pheromone molecule, facilitated by an odorant-binding protein, to the odorant receptor complex triggers the opening of an ion channel, leading to an influx of cations and subsequent neural signaling.

Olfactory_Signaling_Pathway cluster_sensillum_lymph Sensillum Lymph cluster_orn_membrane Olfactory Receptor Neuron Membrane Pheromone (Z,E)-9,12- Tetradecadienyl Acetate OBP Odorant-Binding Protein (OBP) Pheromone->OBP binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR_complex Odorant Receptor (OR) - Orco Complex Pheromone_OBP->OR_complex binds Ion_channel Ion Channel OR_complex->Ion_channel opens Depolarization Membrane Depolarization Ion_channel->Depolarization influx Cations Cations->Ion_channel Action_potential Action Potential to Antennal Lobe Depolarization->Action_potential triggers

Caption: Olfactory signal transduction pathway in male P. interpunctella.

Behavioral Responses to this compound

The perception of Z9,E12-14:OAc by male P. interpunctella elicits a characteristic sequence of behaviors, including activation, upwind flight, and landing near the pheromone source. In females, exposure to the synthetic pheromone can lead to autodetection, resulting in altered behaviors such as changes in calling (pheromone-releasing) posture, walking, and cleaning activities.

Quantitative Behavioral Data

The following tables summarize the behavioral responses of two different strains of female P. interpunctella (Agronomy and RC) to the synthetic sex pheromone.

Table 1: Effect of Pheromone Exposure on Female Calling Behavior

StrainTreatmentMean Calling Duration (s) ± SE
AgronomyControl241.98 ± 48.91
AgronomyPheromone404.98 ± 48.91
RCControl393.52 ± 48.91
RCPheromone152.52 ± 48.91

Table 2: Effect of Pheromone Exposure on Female Walking and Cleaning Behavior

StrainTreatmentMean Walking Time (s) ± SEMean Cleaning Time (s) ± SE
AgronomyControl150.2 ± 15.185.3 ± 9.8
AgronomyPheromone98.7 ± 14.8120.1 ± 9.6
RCControl185.6 ± 14.875.4 ± 9.6
RCPheromone110.9 ± 14.6115.2 ± 9.5

Experimental Protocols

Pheromone Gland Extraction and GC-MS Analysis

This protocol describes the extraction and quantification of pheromone components from a single female P. interpunctella pheromone gland.

Workflow Diagram

GCMS_Workflow start Start: Select Calling Female Moth dissect Dissect Pheromone Gland in Saline Solution start->dissect extract Extract Gland in Hexane with Internal Standard dissect->extract concentrate Concentrate Extract under Nitrogen Stream extract->concentrate inject Inject Sample into GC-MS concentrate->inject analyze Analyze Data: Identify and Quantify Pheromone Components inject->analyze end End: Quantitative Results analyze->end

Caption: Workflow for pheromone extraction and GC-MS analysis.

Methodology

  • Insect Preparation: Select a 2- to 3-day-old virgin female P. interpunctella during its calling period (typically in the scotophase).

  • Gland Dissection: Excise the terminal abdominal segments containing the pheromone gland under a stereomicroscope.

  • Extraction: Immediately place the excised gland in a microvial containing 20 µL of hexane and an internal standard (e.g., 10 ng of tetradecyl acetate). Gently agitate for 5 minutes.

  • Sample Preparation: Remove the gland tissue and concentrate the hexane extract to approximately 2 µL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Parameters: Operate in electron impact (EI) mode at 70 eV. Scan from m/z 40 to 450.

  • Quantification: Identify pheromone components based on their retention times and mass spectra compared to synthetic standards. Quantify the amount of each component by comparing its peak area to that of the internal standard.

Electroantennography (EAG)

EAG is used to measure the electrical response of the whole antenna to volatile stimuli.

Methodology

  • Antenna Preparation: Excise an antenna from a male P. interpunctella at its base. Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., 0.1 M KCl).

  • Stimulus Delivery: Deliver a continuous charcoal-filtered and humidified air stream over the antenna. Introduce a puff of air (0.5 s duration) carrying a known concentration of the test compound (dissolved in a solvent and applied to a filter paper strip inside a Pasteur pipette) into the continuous air stream.

  • Data Recording: Record the potential difference between the two electrodes using an EAG amplifier. The negative deflection in the baseline potential following stimulation is the EAG response.

  • Data Analysis: Measure the amplitude of the EAG response (in mV). Normalize responses to a standard compound (e.g., a known concentration of Z9,E12-14:OAc) to allow for comparisons across preparations.

Behavioral Assays

Behavioral responses of P. interpunctella to pheromone stimuli are typically observed in a wind tunnel.

Methodology

  • Insect Acclimation: Place individual male moths in small cages and acclimate them to the experimental conditions (e.g., 25°C, 60% RH, specific light intensity) for at least 30 minutes.

  • Pheromone Source: Place a rubber septum or filter paper loaded with a known amount of the synthetic pheromone at the upwind end of the wind tunnel.

  • Observation: Release a single male moth at the downwind end of the tunnel and record its behavior for a set period (e.g., 5 minutes).

  • Behavioral Parameters: Score the following behaviors:

    • Activation: Time to initiate wing fanning and take-off.

    • Upwind Flight: Whether the moth flies upwind towards the pheromone source.

    • Source Contact: Whether the moth lands on or near the pheromone source.

Conclusion

This compound is a critical semiochemical in the life cycle of Plodia interpunctella. A thorough understanding of its biosynthesis, perception, and the behavioral responses it mediates is essential for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide provide a foundation for further research into the chemical ecology of this important pest and can aid in the design and optimization of pheromone-based control methods such as mating disruption and mass trapping.

An In-depth Technical Guide to the Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate in Moths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,E)-9,12-Tetradecadienyl acetate (ZETA) is a critical sex pheromone component for numerous moth species, including significant agricultural and stored-product pests like the beet armyworm (Spodoptera exigua) and the almond moth (Ephestia cautella).[1][2][3] Understanding its biosynthetic pathway is paramount for developing novel and sustainable pest management strategies, such as mating disruption and the bio-production of pheromones in engineered organisms. This guide provides a detailed technical overview of the core biosynthetic pathway of ZETA, focusing on the key enzymatic steps, quantitative data on enzyme activity, and the experimental protocols used to elucidate this pathway.

The Core Biosynthetic Pathway

The biosynthesis of ZETA is a multi-step enzymatic process that occurs within the pheromone glands of female moths.[4] It begins with a common fatty acid precursor, palmitic acid (a saturated 16-carbon fatty acid), and proceeds through a series of desaturations, chain-shortening, reduction, and acetylation to yield the final active pheromone component. The pathway is tightly regulated, often under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[5]

The key steps are as follows:

  • Δ11 Desaturation: The process initiates with the introduction of a double bond at the 11th carbon position of palmitoyl-CoA (the activated form of palmitic acid). This reaction is catalyzed by a Δ11-desaturase , a type of fatty-acyl-CoA desaturase, to produce (Z)-11-hexadecenoic acid.[3]

  • Chain Shortening (β-Oxidation): The newly formed (Z)-11-hexadecenoic acid undergoes limited chain shortening via β-oxidation. This process removes two carbons from the carboxylic end of the fatty acid, resulting in the formation of (Z)-9-tetradecenoic acid.[3]

  • Δ12 Desaturation: This is the most critical and unique step in the formation of ZETA. A specialized Δ12-desaturase introduces a second double bond at the 12th position of (Z)-9-tetradecenoic acid. This creates the characteristic conjugated diene system, (Z,E)-9,12-tetradecadienoic acid.[2][3] This enzyme is of significant interest as Δ12-desaturases are uncommon in animals.

  • Reduction: The carboxylic acid group of (Z,E)-9,12-tetradecadienoic acid is then reduced to a primary alcohol. This reaction is carried out by a fatty acyl reductase (FAR) , yielding (Z,E)-9,12-tetradecadien-1-ol.[1]

  • Acetylation: In the final step, an acetyl group is transferred from acetyl-CoA to the hydroxyl group of the fatty alcohol. This esterification is catalyzed by an acetyltransferase , producing the final pheromone component, this compound.[1]

Biosynthesis_Pathway cluster_0 Biosynthetic Pathway of this compound Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Z11-16:Acid (Z)-11-Hexadecenoic acid Palmitoyl-CoA (16:CoA)->Z11-16:Acid Δ11-Desaturase Z9-14:Acid (Z)-9-Tetradecenoic acid Z11-16:Acid->Z9-14:Acid Chain Shortening (β-Oxidation) Z9,E12-14:Acid (Z,E)-9,12-Tetradecadienoic acid Z9-14:Acid->Z9,E12-14:Acid Δ12-Desaturase Z9,E12-14:OH (Z,E)-9,12-Tetradecadien-1-ol Z9,E12-14:Acid->Z9,E12-14:OH Fatty Acyl Reductase (FAR) Z9,E12-14:OAc (Z,E)-9,12-Tetradecadienyl acetate (ZETA) Z9,E12-14:OH->Z9,E12-14:OAc Acetyltransferase

Figure 1. Biosynthesis pathway of ZETA in moths.

Data Presentation: Enzyme Specificity and Activity

While detailed enzyme kinetic parameters (Km, Vmax) for the specific enzymes in the ZETA pathway of S. exigua or E. cautella are not extensively documented in publicly available literature, functional characterization through heterologous expression provides significant insights into their substrate specificity and product profiles. The following tables summarize the available quantitative and qualitative data derived from such studies.

Table 1: Substrate Specificity of a Multi-Functional Δ11/Δ12-Desaturase from Spodoptera exigua (SexiDes5)

This enzyme demonstrates the crucial dual functionality required for ZETA biosynthesis.

Substrate Provided to Yeast CulturePrimary Product(s) DetectedDesaturase ActivityRelative Product Abundance (%)Reference
Palmitic Acid (16:0)(Z)-11-Hexadecenoic acid (Z11-16:Acid)Δ11-DesaturationHigh[2]
(Z)-9-Tetradecenoic acid (Z9-14:Acid)(Z,E)-9,12-Tetradecadienoic acid (Z9,E12-14:Acid)Δ12-DesaturationModerate[2]

Note: Relative abundance is inferred from chromatograms presented in the source material. Precise percentage conversions are often not reported.

Table 2: Substrate Specificity of Fatty Acyl Reductases (FARs) from Spodoptera exigua

S. exigua possesses multiple FARs with differing substrate preferences, which contributes to the final blend of pheromone components.

EnzymeSubstrate(s) Tested in YeastProduct(s)Substrate PreferenceReference
SexpgFAR I C16 AcylsC16 AlcoholsHigh specificity for C16 substrates[6]
C14 AcylsC14 AlcoholsLow to no activity[6]
SexpgFAR II C14 AcylsC14 AlcoholsBroad selectivity for C14 substrates[6]
C16 AcylsC16 AlcoholsLow activity[6]

Note: The specific activity on (Z,E)-9,12-tetradecadienoyl-CoA has been demonstrated, with SexipgFARII being the primary reductase for C14 precursors.[1]

Table 3: Activity of Acetyltransferase

While a specific acetyltransferase from E. cautella or S. exigua has not been fully characterized, studies have successfully used a yeast acetyltransferase (ATF1) to complete the biosynthetic pathway, demonstrating its high efficiency in the final step.

EnzymeSubstrateProductEfficacyReference
Yeast ATF1(Z,E)-9,12-Tetradecadien-1-olThis compoundVery Active[1]

Experimental Protocols

The elucidation of the ZETA biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Functional Characterization of Desaturase Genes in Yeast

This protocol is used to determine the function of a candidate desaturase gene identified from pheromone gland transcriptome analysis.

  • Gene Cloning and Vector Construction:

    • Isolate total RNA from the pheromone glands of 1-2 day old female moths.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full open reading frame (ORF) of the candidate desaturase gene using specific primers.

    • Clone the amplified ORF into a yeast expression vector (e.g., pYEX-CHT).

  • Yeast Transformation:

    • Transform a suitable strain of Saccharomyces cerevisiae (often a strain deficient in its own desaturases, like the ole1 mutant) with the expression vector containing the desaturase gene.

    • Select for transformed yeast colonies on appropriate selection media.

  • Yeast Culture and Substrate Feeding:

    • Culture the transformed yeast in an appropriate medium.

    • Induce the expression of the desaturase gene (e.g., with copper sulfate for the CUP1 promoter).

    • Supplement the culture medium with potential fatty acid substrates (e.g., palmitic acid, (Z)-9-tetradecenoic acid) to test the enzyme's activity.

  • Lipid Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform saponification and methylation of the total fatty acids to convert them to fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with a non-polar solvent like hexane.

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the desaturase reaction.[2]

    • To confirm the position of the new double bond, the FAMEs can be derivatized with dimethyl disulfide (DMDS) prior to GC-MS analysis.

Experimental_Workflow cluster_workflow Workflow for Gene Functional Characterization A 1. RNA Extraction (from Moth Pheromone Gland) B 2. cDNA Synthesis & Candidate Gene PCR A->B C 3. Cloning into Yeast Expression Vector B->C D 4. Yeast Transformation C->D E 5. Culture & Gene Expression Induction D->E F 6. Substrate Feeding (e.g., Z9-14:Acid) E->F G 7. Fatty Acid Extraction & Methylation (FAMEs) F->G H 8. GC-MS Analysis (Product Identification) G->H

Figure 2. Experimental workflow for desaturase characterization.
Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a complex mixture (like a gland extract or yeast culture extract) are biologically active, i.e., detected by the male moth's antenna.

  • Sample Preparation: Prepare a hexane extract of the pheromone gland or the engineered yeast culture.

  • GC-EAD System Setup:

    • The GC is equipped with a column effluent splitter that divides the flow between two detectors: a standard Flame Ionization Detector (FID) and the EAD.

    • The EAD setup consists of a male moth antenna mounted between two electrodes, which are connected to an amplifier.

  • Analysis:

    • Inject the sample into the GC.

    • As compounds elute from the GC column, they are simultaneously detected by the FID (producing a chromatogram) and passed over the moth antenna.

    • When an olfactorily active compound elutes, it elicits a nerve impulse from the antenna, which is recorded as a peak on the EAD trace.

  • Data Interpretation: By aligning the FID chromatogram with the EAD trace, peaks in the sample that elicit an antennal response can be identified. This confirms the biological relevance of the biosynthesized compounds.[1]

Conclusion and Future Directions

The biosynthetic pathway of this compound is a well-defined process involving a conserved set of enzyme families, albeit with unique specificities. The discovery of a multi-functional desaturase capable of both Δ11 and Δ12 desaturation in Spodoptera species is a key finding. While qualitative and semi-quantitative data have robustly confirmed the function of these enzymes, a gap remains in the literature regarding detailed kinetic characterization. Future research focusing on the purification of these enzymes and subsequent in-depth kinetic analysis would provide invaluable data for optimizing the bio-production of ZETA in heterologous systems like yeast or plants. Such advancements are crucial for the development of cost-effective and environmentally benign next-generation pest control solutions.

References

Unveiling the Chemical Signature: A Technical Guide to the Identification of (Z,E)-9,12-Tetradecadienyl Acetate in Stored-Product Moths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and analysis of (Z,E)-9,12-tetradecadienyl acetate, a critical sex pheromone component in numerous species of stored-product moths. Understanding the precise composition and biosynthesis of this pheromone is paramount for developing effective and targeted pest management strategies, including mating disruption and mass trapping, as well as for fundamental research into insect chemical communication.

Introduction

This compound (ZETA) is the major and most attractive sex pheromone component for a variety of economically significant stored-product moths.[1][2] These pests, including the Indian Meal Moth (Plodia interpunctella), the Almond Moth (Cadra cautella), the Mediterranean Flour Moth (Ephestia kuehniella), and the Tobacco Moth (Ephestia elutella), cause considerable damage to stored grains, processed foods, and other commodities.[3][4][5] The identification and synthesis of their sex pheromones have paved the way for innovative and environmentally benign pest control methods.[6] This guide details the experimental protocols for the extraction, identification, and quantification of ZETA and its associated pheromone blend components, and presents the available quantitative data for key species.

Pheromone Composition in Key Stored-Product Moths

The sex pheromone of stored-product moths is often a precise blend of several compounds, with ZETA typically being the most abundant and active component. The specific ratio of these components is crucial for species-specific communication and optimal male attraction.

Moth SpeciesScientific NamePheromone ComponentsRatioReference(s)
Almond MothCadra cautellaThis compound (ZETA)14[2]
(Z)-9-tetradecenyl acetate (ZTA)1[2]
Indian Meal MothPlodia interpunctellaThis compound7[7]
(Z,E)-9,12-tetradecadienol3[7]
(Z,E)-9,12-tetradecadienalPresent[3]
(Z)-9-tetradecenyl acetatePresent[3]
Mediterranean Flour MothEphestia kuehniellaThis compoundMajor Component[4]
Tobacco MothEphestia elutellaThis compoundMajor Component[8]
(Z,E)-9,12-tetradecadien-1-olMinor Component[8]

Table 1: Composition of the sex pheromone blend in key stored-product moth species. The ratios indicate the relative abundance of the major components.

Quantitative Analysis of Pheromone Gland Content in Cadra cautella

Detailed studies on the Almond Moth, Cadra cautella, have provided quantitative data on the pheromone content within the female gland. The titers of the two main components, ZETA and (Z)-9-tetradecenyl acetate (ZTA), can vary with the age of the female and the time of day (photoperiod).

Pheromone ComponentMean Titer (ng ± SE) - 1 day old femaleReference(s)
This compound (ZETA)8.7 ± 0.46 to 21 ± 1.0[1]
(Z)-9-tetradecenyl acetate (ZTA)2.0 ± 0.14 to 2.9 ± 0.15[1]

Table 2: Mean titers of the major sex pheromone components in the glands of 1-day-old female Cadra cautella. The range reflects variations observed under different conditions.

Experimental Protocols

The identification of ZETA in stored-product moths involves a series of meticulous experimental procedures, from the careful extraction of the pheromone from the female gland to its sophisticated analysis using chromatographic and spectrometric techniques.

Pheromone Extraction

The sex pheromone is typically extracted from the pheromone glands located at the abdominal tip of virgin female moths.

Materials:

  • Virgin female moths (2-5 days old)

  • Dissecting scissors and forceps

  • Glass vials

  • Hexane (High-purity, for residue analysis)

  • Micropipette

Procedure:

  • Select virgin female moths, typically 2 to 5 days after emergence, as this is when pheromone production is often at its peak.

  • During the scotophase (dark period), carefully excise the abdominal tips containing the pheromone glands using fine dissecting scissors.

  • Immediately place the excised glands into a glass vial containing a small volume of high-purity hexane (e.g., 100 µL per 10 glands).

  • Allow the extraction to proceed for at least 30 minutes at room temperature.[9]

  • Carefully transfer the hexane extract to a clean vial for analysis, avoiding any tissue debris.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

Pheromone_Extraction_Workflow cluster_moth_prep Moth Preparation cluster_extraction Extraction cluster_analysis_prep Sample Preparation for Analysis moth Virgin Female Moths (2-5 days old) dissection Excise Abdominal Tips (Pheromone Glands) moth->dissection extraction Immerse in Hexane (30 min) dissection->extraction transfer Transfer Hexane Extract extraction->transfer concentration Concentrate under Nitrogen (if necessary) transfer->concentration final_sample Final Pheromone Extract concentration->final_sample

Pheromone Extraction Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique used to separate and identify the chemical components of the pheromone extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for separating fatty acid derivatives (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 290°C at 8°C/min, hold for 5 minutes.[11]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Procedure:

  • Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC-MS system.

  • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer.

  • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST) and authentic standards.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a highly sensitive technique that uses a male moth's antenna as a biological detector to identify which compounds in the pheromone extract are biologically active.[12][13]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Effluent splitter to direct the column outflow to both the FID and the EAD setup.

  • Electroantennography setup, including an excised male moth antenna mounted between two electrodes, an amplifier, and a data acquisition system.

Procedure:

  • Anesthetize a male moth and carefully excise one of its antennae.

  • Mount the antenna between two electrodes using conductive gel.

  • Inject the pheromone extract into the GC. The effluent from the GC column is split, with one portion going to the FID and the other passing over the mounted antenna.

  • The FID produces a chromatogram showing all the volatile compounds in the extract.

  • Simultaneously, the EAD system records any electrical potential changes (depolarizations) in the antenna. A response in the EAD trace that coincides with a peak in the FID chromatogram indicates that the corresponding compound is biologically active.[14]

GC_EAD_Workflow cluster_sample_injection Sample Injection cluster_separation_detection Separation & Parallel Detection cluster_data_analysis Data Analysis sample Pheromone Extract gc Gas Chromatograph sample->gc splitter Effluent Splitter gc->splitter fid Flame Ionization Detector (FID) splitter->fid 50% ead Electroantennographic Detector (EAD) (Male Antenna) splitter->ead 50% fid_trace FID Chromatogram fid->fid_trace ead_trace EAD Signal ead->ead_trace comparison Compare Traces fid_trace->comparison ead_trace->comparison active_compounds Identify Biologically Active Compounds comparison->active_compounds

GC-EAD Experimental Workflow

Biosynthesis of this compound

The biosynthesis of ZETA in moths is a multi-step enzymatic process that begins with common fatty acid precursors.[15] Understanding this pathway is crucial for potential biotechnological production of this pheromone.

The biosynthesis of ZETA typically starts with palmitic acid (16:Acid). A series of desaturation and chain-shortening steps, catalyzed by specific enzymes like desaturases and beta-oxidation enzymes, leads to the formation of (Z,E)-9,12-tetradecenoic acid. This fatty acid is then reduced to the corresponding alcohol and finally acetylated to form the final pheromone component, this compound.

Pheromone_Biosynthesis cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_product Final Product palmitic Palmitic Acid (16:Acid) z11_16 (Z)-11-Hexadecenoic Acid palmitic->z11_16 Δ11-Desaturase z9_14 (Z)-9-Tetradecenoic Acid z11_16->z9_14 Chain Shortening (β-oxidation) ze9_12_14_acid (Z,E)-9,12-Tetradecenoic Acid z9_14->ze9_12_14_acid Δ12-Desaturase ze9_12_14_ol (Z,E)-9,12-Tetradecadien-1-ol ze9_12_14_acid->ze9_12_14_ol Reduction zeta (Z,E)-9,12-Tetradecadienyl Acetate (ZETA) ze9_12_14_ol->zeta Acetylation

Biosynthetic Pathway of ZETA

Conclusion

The precise identification and quantification of this compound and its associated pheromone components in stored-product moths are fundamental to developing effective and sustainable pest management strategies. The methodologies outlined in this guide, from pheromone extraction to advanced analytical techniques like GC-MS and GC-EAD, provide a robust framework for researchers in this field. Further research to elucidate the exact pheromone blend ratios and titers in a wider range of stored-product moth species will enhance the efficacy of pheromone-based control tactics and deepen our understanding of insect chemical ecology.

References

Methodological & Application

Application Notes and Protocols for Electroantennography (EAG) Detection of (Z,E)-9,12-Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Electroantennography (EAG) in the detection and analysis of (Z,E)-9,12-Tetradecadienyl acetate. This long-chain acetate ester is a significant semiochemical, acting as a major sex pheromone component for numerous lepidopteran species, making its sensitive and specific detection crucial for pest management strategies and the development of novel attractants or repellents.

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. The antenna, the primary olfactory organ in most insects, is covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When odorant molecules, such as this compound, bind to receptors on these neurons, they trigger a depolarization that can be measured as a change in electrical potential between the base and the tip of the antenna. The magnitude of this EAG response is generally proportional to the intensity of the stimulus and the sensitivity of the antenna to the specific compound. This technique is widely employed for screening the biological activity of pheromones and other semiochemicals.[1][2]

Quantitative EAG Response Data

The following table summarizes representative quantitative EAG data for moth species known to respond to this compound or its analogues. It is important to note that EAG responses can vary based on factors such as insect age, sex, physiological state, and the specific experimental conditions.

Insect SpeciesCompoundEAG Response (mV, mean ± SE)NotesReference
Euzophera pyriella (male)(Z,E)-9,12-Tetradecadien-1-ol0.48 ± 0.04This is the alcohol form of the target compound, which elicited the strongest EAG response among the tested compounds.[3][4]
Spodoptera exigua (male)This compoundDistinct Antennal ResponseThe yeast-produced pheromone elicited a clear response in GC-EAD analysis.[5]
Plodia interpunctella (male)This compoundStrong Antennal ResponseThe yeast-produced pheromone elicited a strong response in GC-EAD analysis.[5]

Experimental Protocols

I. Preparation of Stimulus
  • Pheromone Standard Preparation :

    • Obtain a high-purity standard of this compound.

    • Prepare a stock solution of 1 mg/mL in a high-purity volatile solvent such as hexane or pentane.

    • From the stock solution, create a serial dilution to obtain a range of concentrations for dose-response experiments (e.g., 10 ng/µL, 1 ng/µL, 0.1 ng/µL).

    • Store all solutions at -20°C in airtight vials to prevent degradation and evaporation.

  • Stimulus Cartridge Preparation :

    • Cut a small piece of filter paper (e.g., 1 cm x 2 cm).

    • Apply 10 µL of the desired pheromone dilution onto the filter paper.

    • Allow the solvent to evaporate for approximately 30-60 seconds.

    • Insert the filter paper into a clean Pasteur pipette or a specialized stimulus cartridge.

    • Seal the ends of the pipette with parafilm to prevent premature release of the pheromone. Prepare cartridges immediately before use for best results.

II. Insect Preparation and EAG Recording
  • Insect Selection :

    • Use sexually mature male moths, typically 2-5 days post-eclosion, as they exhibit the highest sensitivity to female sex pheromones.

    • To ensure responsiveness, insects should be kept under appropriate light, temperature, and humidity conditions, and ideally dark-adapted for at least 30 minutes prior to the experiment.

  • Antenna Excision and Mounting :

    • Anesthetize the insect by chilling it on ice or using brief exposure to CO2.

    • Carefully excise one antenna at its base using micro-scissors.

    • Immediately mount the antenna between two electrodes. This can be achieved by inserting the base of the antenna into a glass capillary electrode filled with an electrolyte solution (e.g., Ringer's solution) and making contact with the distal tip using a second electrode, also with electrolyte. Alternatively, conductive gels can be used to establish contact.[2]

  • EAG Recording Setup :

    • The mounted antenna should be placed under a continuous stream of humidified, purified air (e.g., passed through activated charcoal) to keep the preparation viable and to act as a carrier for the stimulus.

    • The electrodes are connected to a high-impedance preamplifier, which in turn is connected to a main amplifier and a data acquisition system (e.g., a computer with appropriate software).

  • Stimulus Delivery and Data Acquisition :

    • Position the tip of the stimulus cartridge into a small hole in the main airline tube, close to the antenna preparation.

    • Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge, which will carry the pheromone molecules over the antenna.

    • Record the resulting depolarization (EAG response) for several seconds.

    • Allow a sufficient recovery period between stimulations (e.g., 30-60 seconds) to prevent receptor adaptation.

    • Present the stimuli in a randomized order, from lower to higher concentrations, to minimize adaptation effects.

    • Include a control stimulus (solvent only) to ensure that the observed responses are due to the pheromone and not the solvent or mechanical stimulation.

III. Data Analysis
  • Measurement : The amplitude of the EAG response is measured as the maximum negative deflection (in millivolts, mV) from the baseline.

  • Normalization : To account for variability in antenna preparations, responses can be normalized. This is often done by expressing the response to a test compound as a percentage of the response to a standard reference compound (e.g., a known potent pheromone component for that species).

  • Dose-Response Curves : By plotting the EAG response amplitude against the logarithm of the stimulus concentration, a dose-response curve can be generated to determine the detection threshold and the concentration at which the response saturates.

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant (Z,E)-9,12-Tetradecadienyl acetate PBP Pheromone-Binding Protein (PBP) Odorant->PBP Binds Odorant_PBP Odorant-PBP Complex PBP->Odorant_PBP OR Odorant Receptor (OR) + Orco Co-receptor Odorant_PBP->OR Activates Ion_Channel Ion Channel (Cation influx) OR->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Generates

Caption: Insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for EAG

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Pheromone_Prep Prepare Pheromone Dilutions Cartridge_Prep Load Stimulus Cartridges Pheromone_Prep->Cartridge_Prep Stimulation Deliver Air Puff with Pheromone Cartridge_Prep->Stimulation Insect_Prep Anesthetize Insect & Excise Antenna Mounting Mount Antenna on Electrodes Insect_Prep->Mounting Setup Place Antenna in Purified Air Stream Mounting->Setup Setup->Stimulation Recording Record Voltage Change (EAG Signal) Stimulation->Recording Measure Measure Amplitude of Response (mV) Recording->Measure Normalize Normalize Data (vs. Standard) Measure->Normalize Dose_Response Plot Dose-Response Curve Normalize->Dose_Response

Caption: General experimental workflow for Electroantennography (EAG).

References

Application Notes and Protocols for the Formulation of Slow-Release Dispensers for (Z,E)-9,12-Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the formulation of various slow-release dispensers for (Z,E)-9,12-Tetradecadienyl acetate (ZETA), a key pheromone component for several insect pests, including the Indian meal moth (Plodia interpunctella). The protocols cover traditional dispensers like rubber septa and polyethylene vials, as well as innovative biodegradable alternatives such as oleogels and injection-molded granules.

Overview of Slow-Release Dispenser Technologies

Slow-release dispensers are critical for the effective use of semiochemicals like ZETA in integrated pest management (IPM) programs. The ideal dispenser protects the pheromone from environmental degradation while releasing it at a consistent, optimal rate over a prolonged period. The choice of dispenser technology depends on factors such as the target insect, environmental conditions, desired release profile, and cost.

Commonly Used Dispenser Types:

  • Rubber Septa: Porous rubber stoppers impregnated with the pheromone. They are widely used due to their simplicity and low cost.

  • Polyethylene Vials: Small plastic vials containing the liquid pheromone, which is released through the semi-permeable walls of the vial.

  • Polymeric Matrices: Dispensers where the pheromone is incorporated into a polymer matrix, and its release is controlled by diffusion through the polymer.

  • Biodegradable Oleogels: A newer, environmentally friendly option where the pheromone is entrapped within a gelled oil matrix.

  • Injection-Molded Biodegradable Granules: Pheromone-impregnated biodegradable materials, such as starch-based polymers, that are formed into granules.

Experimental Protocols

Formulation of Rubber Septa Dispensers

This protocol describes the preparation of rubber septa dispensers by passive absorption of a ZETA solution.

Materials:

  • This compound (ZETA)

  • Red rubber septa

  • Hexane (HPLC grade)

  • Glass vials with caps

  • Micropipette

  • Forceps

  • Fume hood

Protocol:

  • Septa Preparation: Place the required number of rubber septa in a beaker and wash them with hexane to remove any surface contaminants. Allow the septa to air-dry completely in a fume hood.

  • Pheromone Solution Preparation: Prepare a stock solution of ZETA in hexane at the desired concentration (e.g., 10 mg/mL).

  • Loading the Septa: Place one clean, dry septum into each glass vial. Using a micropipette, carefully apply a specific volume of the ZETA stock solution directly onto the septum. The loading dose can be varied by adjusting the volume or concentration of the solution.

  • Solvent Evaporation: Leave the vials uncapped in a fume hood for at least one hour to allow for the complete evaporation of the hexane.

  • Storage: Once the solvent has evaporated, cap the vials and store them at -20°C until use.

Formulation of Biodegradable Oleogel Dispensers

This protocol details the formulation of a biodegradable oleogel dispenser for the controlled release of ZETA. This method involves the incorporation of the pheromone during the gel preparation.

Materials:

  • This compound (ZETA)

  • Soybean oil

  • Ethyl cellulose

  • Beaker

  • Hot plate with magnetic stirrer

  • Cylindrical molds

Protocol:

  • Oleogel Preparation: In a beaker, combine soybean oil and ethyl cellulose in a 1:1 ratio.

  • Heating and Mixing: Heat the mixture to 150°C on a hot plate with continuous stirring until the ethyl cellulose is completely solubilized.

  • Pheromone Incorporation: Reduce the temperature slightly and add ZETA to the oleogel mixture at a concentration of 0.15% (w/w). Mix for an additional 2 minutes to ensure uniform dispersion.[1]

  • Molding: Pour the hot oleogel mixture into cylindrical molds.

  • Solidification and Cutting: Allow the oleogel to cool and solidify at room temperature. Once solid, the dispensers can be cut to the desired dimensions (e.g., 1 cm diameter and 2 cm height).[1]

Formulation of Injection-Molded Biodegradable Granule Dispensers

This protocol provides a conceptual lab-scale method for preparing biodegradable dispensers by impregnating a starch-based polymer with ZETA, followed by molding. This is adapted from industrial-scale patent descriptions.

Materials:

  • This compound (ZETA)

  • Biodegradable thermoplastic starch granules (e.g., corn starch-based)

  • Suitable solvent for ZETA (e.g., a high-boiling point ester)

  • Laboratory-scale mixer or blender

  • Laboratory-scale injection molder or a press with a heated mold

  • Stabilizers and antioxidants (optional)

Protocol:

  • Pheromone Solution Preparation: Dissolve ZETA in a minimal amount of a suitable solvent. If desired, add stabilizers or antioxidants to the solution.

  • Impregnation of Granules: Place the biodegradable starch granules in the mixer. Slowly add the pheromone solution while continuously mixing to ensure even coating and absorption. The final pheromone content should be between 0.5% and 2% by weight.

  • Drying (if necessary): If a volatile solvent was used, allow the impregnated granules to dry completely.

  • Molding: Heat the laboratory-scale injection molder or press to a temperature range of 100°C to 200°C.

  • Forming the Dispensers: Introduce the pheromone-impregnated granules into the molding equipment to form dispensers of the desired shape and size (e.g., spirals, hooks, or pellets). The thickness of the material will influence the release rate, with diameters of 2-5 mm being a typical range.

  • Cooling and Storage: Allow the molded dispensers to cool completely before packaging them in airtight containers for storage.

Data Presentation

The following table summarizes the performance of different dispenser types for the release of pheromones relevant to Plodia interpunctella. While direct comparative release rate data for ZETA across all dispenser types is limited in the literature, the table provides an overview of their characteristics and observed efficacy.

Dispenser TypePheromone LoadingCarrier MaterialRelease KineticsObserved Efficacy (Trap Catches)AdvantagesDisadvantages
Silicone-based Dispenser 0.15 wt% ZETASiliconeFirst-order (typical)Effective in attracting P. interpunctella for up to 90 days.[1][2]Low cost, durable, established technology.Not biodegradable, potential for environmental pollution.[1][2]
Oleogel Dispenser 0.15 wt% ZETASoybean oil and ethyl celluloseControlled releaseNo statistically significant difference in efficacy compared to silicone dispensers over 90 days.[2]Biodegradable, uniform pheromone dispersion, fewer production steps.[1][2]Newer technology, may require further optimization for different environmental conditions.
Injection-Molded Biodegradable Dispenser 0.5 - 2.0 wt%Maize starch-based polymerControlled releaseNot specifiedBiodegradable, can be molded into various shapes for easy application.Release rates are dependent on the specific polymer blend and molding conditions.
Rubber Septa VariableNatural or synthetic rubberFirst-orderWidely used for monitoring, efficacy depends on loading dose and environmental factors.Inexpensive, easy to prepare in the lab.Release rate can be variable and highly dependent on temperature.
Polyethylene Vials VariablePolyethyleneZero-order (initially)Commonly used in commercial lures, provides a relatively stable release.Protects the pheromone from degradation.Not biodegradable.

Visualization of Experimental Workflows

experimental_workflow

release_mechanism

References

Application Notes and Protocols for Behavioral Bioassays of (Z,E)-9,12-Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z,E)-9,12-Tetradecadienyl acetate (ZETA) is a potent sex pheromone component for a variety of lepidopteran pests, making it a critical tool for integrated pest management (IPM) programs.[1][2][3] It is the primary attractant for several economically significant stored-product moths, including the Indian Meal Moth (Plodia interpunctella), the Mediterranean Flour Moth (Ephestia kuehniella), and the Almond Moth (Cadra cautella).[4][5] ZETA is also a key pheromonal component for agricultural pests such as the beet armyworm (Spodoptera exigua).[6] Its applications in pest management are primarily focused on monitoring, mass trapping, and mating disruption.[1][2][3]

These application notes provide detailed protocols for three essential behavioral bioassays to evaluate the efficacy of ZETA: Electroantennography (EAG), Wind Tunnel Bioassays, and Field Trapping Studies.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an olfactory stimulus.[7] It is an invaluable primary screening tool to determine if a target insect species can detect ZETA. A positive EAG response indicates that the pheromone is binding to olfactory receptors on the antenna and eliciting a sensory response.[7]

Experimental Protocol

a. Insect Preparation:

  • Use 2-3 day old male moths of the target species (e.g., Plodia interpunctella), as they are typically most responsive to female sex pheromones.

  • Anesthetize the moth by chilling it on ice or with a brief exposure to carbon dioxide.[8]

  • Carefully excise one antenna at its base using micro-scissors.[4][9]

  • Mount the excised antenna between two electrodes using a conductive gel. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.[4]

b. Pheromone and Stimulus Delivery:

  • Prepare serial dilutions of ZETA in a high-purity solvent such as hexane (e.g., 0.1, 1, 10, 100 ng/µL).

  • Apply a known volume (e.g., 10 µL) of the ZETA solution onto a small piece of filter paper.

  • Insert the filter paper into a Pasteur pipette.

  • Deliver a puff of purified, humidified air through the pipette, directing the airflow over the mounted antenna. The puff duration should be standardized (e.g., 0.5 seconds).

  • Include a solvent-only control and a standard reference compound known to elicit a response to ensure the preparation is viable.

c. Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

  • The amplitude of the depolarization (in millivolts, mV) is the primary measure of the antennal response.

  • Record the responses to each concentration of ZETA and the controls.

  • Normalize the responses by subtracting the response to the solvent control.

  • Generate a dose-response curve by plotting the mean EAG response against the logarithm of the ZETA concentration.

Data Presentation

Table 1: Representative Electroantennogram (EAG) Dose-Response of Male Plodia interpunctella to this compound (ZETA)

ZETA Concentration (ng on filter paper)Mean EAG Response (mV) ± SE
0 (Solvent Control)0.1 ± 0.02
10.4 ± 0.05
100.9 ± 0.08
1001.5 ± 0.12
10002.1 ± 0.15

Note: Data are representative and may vary based on experimental conditions and equipment.

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_analysis Data Analysis insect Select & Anesthetize Male Moth excise Excise Antenna insect->excise mount Mount Antenna on Electrodes excise->mount puff Deliver Air Puff over Antenna mount->puff prep_lure Prepare ZETA Dilutions load_pipette Load Pipette with ZETA on Filter Paper prep_lure->load_pipette load_pipette->puff record Record Depolarization (mV) puff->record normalize Normalize Response record->normalize dose_response Generate Dose-Response Curve normalize->dose_response

Figure 1: Workflow for Electroantennography (EAG) Bioassay.

Wind Tunnel Bioassay

A wind tunnel provides a semi-controlled environment to observe the flight behavior of moths in response to a pheromone plume. This assay is a step up from EAG as it evaluates the entire behavioral cascade, from activation and taking flight to locating the pheromone source.

Experimental Protocol

a. Wind Tunnel Setup:

  • Use a wind tunnel with a flight section of at least 1.5-2.0 meters in length.[10][11]

  • Maintain a constant, laminar airflow (e.g., 0.3 m/s).[12]

  • Control environmental conditions, such as temperature (25 ± 2°C), humidity (60 ± 10% RH), and lighting (dim red light for nocturnal species).[10][11][12]

  • Place the pheromone lure at the upwind end of the tunnel.[10]

b. Insect and Pheromone Preparation:

  • Use 2-3 day old virgin male moths, conditioned to the tunnel's light and temperature for at least 30 minutes before the trial.

  • Prepare ZETA lures by applying a known amount of the compound in a suitable solvent to a dispenser, such as a rubber septum or filter paper.

  • Allow the solvent to evaporate completely before placing the lure in the wind tunnel.

c. Bioassay Procedure:

  • Place an individual moth on a release platform at the downwind end of the tunnel.

  • Allow the moth to acclimate for a few minutes before releasing it into the pheromone plume.

  • Observe and record the moth's behavior for a set period (e.g., 3-5 minutes).[10]

  • Key behaviors to score include:

    • Wing fanning: Rapid wing vibration while stationary.

    • Taking flight: Initiation of flight from the release platform.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting/Zig-zag flight: Characteristic side-to-side flight within the plume.

    • Source contact/Landing: Arrival at the pheromone source.[12]

  • Test a sufficient number of moths (e.g., 20-30) for each ZETA concentration and a solvent control.

Data Presentation

Table 2: Representative Behavioral Responses of Male Ephestia kuehniella in a Wind Tunnel to Various Doses of this compound (ZETA)

ZETA Dose on Lure (µg)% Wing Fanning% Taking Flight% Upwind Flight (≥ half distance)% Source Contact
0 (Control)51000
0.145603520
175857065
1090958580
10085908075

Note: Data are representative. High concentrations can sometimes lead to a slight decrease in source contact due to sensory adaptation or confusion.

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Trial cluster_behaviors Scored Behaviors tunnel Prepare Wind Tunnel (Airflow, Light, Temp) lure Place ZETA Lure Upwind tunnel->lure release Release Moth Downwind lure->release acclimate Acclimate Male Moth acclimate->release observe Observe & Record Behavior release->observe b1 Wing Fanning observe->b1 b2 Taking Flight observe->b2 b3 Upwind Flight observe->b3 b4 Source Contact observe->b4

Figure 2: Workflow for Wind Tunnel Bioassay.

Field Trapping Studies

Field trapping is the definitive test of a pheromone lure's efficacy under real-world conditions. It is used for monitoring pest populations, determining the timing of pest activity, and evaluating the effectiveness of control measures like mating disruption.

Experimental Protocol

a. Trap and Lure Preparation:

  • Select a standard trap type, such as a delta trap or a funnel trap, with a sticky liner or a killing agent to retain captured moths.

  • Prepare lures by loading rubber septa or other controlled-release dispensers with precise amounts of ZETA.

  • Handle lures with gloves to avoid contamination.[13]

b. Experimental Design:

  • Select a suitable location, such as a food storage facility for stored-product moths or an agricultural field for crop pests.

  • Establish a grid of traps, ensuring sufficient distance between traps (e.g., 10-20 meters) to avoid interference.[14]

  • Randomly assign different ZETA doses and a no-lure control to the traps. Replicate each treatment several times (e.g., 4-5 blocks).

  • For mating disruption studies, deploy the ZETA dispensers throughout the treated plot at a specified density and place monitoring traps in both treated and untreated control plots.

c. Data Collection and Analysis:

  • Check traps at regular intervals (e.g., weekly) and record the number of target moths captured per trap.[15]

  • Replace lures and sticky liners as needed, typically every 4-6 weeks, depending on the lure's field life and environmental conditions.[13]

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean trap captures for different ZETA doses.

  • For mating disruption trials, calculate the percent reduction in trap capture in the treated plots compared to the control plots. A significant reduction indicates successful disruption of mate-finding behavior.

Data Presentation

Table 3: Field Trapping Efficacy of this compound (ZETA) for Plodia interpunctella in a Warehouse Setting

ZETA Dose per Lure (mg)Mean Moths per Trap per Week ± SE
0 (Control)2 ± 0.5
0.125 ± 3.1
1.058 ± 5.6
10.065 ± 6.2

Source: Data adapted from studies on P. interpunctella pheromone trapping.[13]

Table 4: Mating Disruption Efficacy of this compound (ZETA) against Cadra cautella

TreatmentPopulation Size (Moths/m³)Mean Mating Percentage (%)Mating Disruption (%)
ControlLow (0.5)85-
ZETA (4.5 mg)Low (0.5)3064.7
ControlMedium (1.0)88-
ZETA (4.5 mg)Medium (1.0)4252.3
ControlHigh (1.5)92-
ZETA (4.5 mg)High (1.5)5540.2

Source: Data adapted from mating disruption studies on C. cautella.[16]

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Analysis prep_lures Prepare ZETA Lures (Different Doses) prep_traps Prepare Traps (e.g., Delta Traps) prep_lures->prep_traps deploy Deploy Traps in Field/Warehouse prep_traps->deploy design Design Experiment (Randomized Blocks) design->deploy check Check Traps Weekly deploy->check record Record Moth Captures check->record analyze Analyze Data (e.g., ANOVA) record->analyze evaluate Evaluate Efficacy analyze->evaluate

Figure 3: Workflow for Field Trapping Studies.

Conclusion

The behavioral bioassays outlined provide a comprehensive framework for evaluating the efficacy of this compound. Starting with EAG to confirm sensory detection, followed by wind tunnel assays to assess behavioral responses in a controlled environment, and culminating in field trapping studies to determine real-world effectiveness, researchers can build a robust data package to support the development and implementation of ZETA-based pest management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z,E)-9,12-Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of (Z,E)-9,12-Tetradecadienyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is the major sex pheromone component for a variety of economically important insect pests, including the Indian meal moth (Plodia interpunctella), Mediterranean flour moth (Ephestia kuehniella), and almond moth (Cadra cautella).[1] Its biological activity is highly dependent on its specific stereochemistry; the (9Z,12E) isomer is the active component, while other stereoisomers can be inactive or even inhibitory. Therefore, achieving high stereoselectivity in the synthesis is crucial for its effectiveness in pest management applications like mating disruption and mass trapping.[1]

Q2: What are the common synthetic strategies for obtaining this compound?

A2: The most common synthetic strategies include:

  • Wittig Reaction: This is a widely used method for forming the C=C double bonds. Typically, a C10 phosphonium ylide is reacted with a C4 aldehyde, or a C12 ylide with a C2 aldehyde, to form the tetradecadienol precursor.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that often provides better E-selectivity and easier purification.[3]

  • Cross-Metathesis: This is a more modern approach that can offer high stereoselectivity, particularly for the Z-double bond, using specific ruthenium or molybdenum catalysts.[4]

  • Biosynthesis: Engineered yeast (Saccharomyces cerevisiae) can be used for the biological production of the pheromone, offering a "green chemistry" alternative to chemical synthesis.[5]

Q3: What are the main causes of low yield in the synthesis of this compound?

A3: Low yields can stem from several factors:

  • Poor Stereoselectivity: Formation of undesired E/Z isomers during the double bond formation steps (e.g., Wittig reaction) is a primary cause.

  • Side Reactions: Competing reactions can reduce the amount of desired product.

  • Difficult Purification: The final product can be difficult to separate from byproducts, such as triphenylphosphine oxide in the case of the Wittig reaction, leading to product loss during purification.

  • Suboptimal Reaction Conditions: Incorrect choice of solvents, bases, temperature, or catalysts can significantly impact the reaction outcome.

  • Impure Starting Materials: The purity of the starting aldehyde and phosphonium salt is critical for a successful reaction.

Troubleshooting Guides

Issue 1: Low Z-selectivity in the Wittig Reaction

Description: The Wittig reaction to form the Z-double bond is producing a high proportion of the E-isomer, leading to a low yield of the desired (Z,E)-isomer.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of a stabilized or semi-stabilized ylide. For high Z-selectivity, a non-stabilized ylide (e.g., an alkyltriphenylphosphonium salt) is crucial.[6]
Reaction conditions favoring E-isomer formation. Use aprotic, non-polar solvents like THF or ether. Employ strong, non-lithium bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) to generate the ylide under salt-free conditions.[7]
Equilibration of intermediates. Run the reaction at low temperatures (e.g., -78°C) to favor kinetic control and minimize equilibration to the more stable E-isomer.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Description: After the Wittig reaction, the byproduct triphenylphosphine oxide is co-eluting with the product during chromatography or is difficult to remove by other means, resulting in an impure product and low isolated yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High polarity of the product. If the product is an alcohol, consider acetylating it before purification, as the acetate is less polar and may separate more easily from TPPO.
Suboptimal purification method. Crystallization: TPPO can sometimes be crystallized out from non-polar solvents like hexane or a mixture of ether and hexane at low temperatures. Chromatography: Use a less polar eluent system if possible. A gradient elution might be necessary. Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative, but this adds extra steps.
Large scale of the reaction. For larger scale reactions, precipitation of TPPO from a suitable solvent system is often the most practical approach.
Issue 3: Low Yield in the Acetylation Step

Description: The conversion of the (Z,E)-9,12-tetradecadien-1-ol to the final acetate product is incomplete or results in a low yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient acetylating agent or catalyst. Use a slight excess of acetic anhydride with pyridine as a catalyst. For more stubborn acetylations, 4-dimethylaminopyridine (DMAP) can be used as a more potent catalyst.[8]
Presence of moisture. Ensure all glassware is dry and use anhydrous solvents. Moisture can hydrolyze the acetic anhydride.
Suboptimal reaction temperature. The reaction is typically carried out at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied, but monitor for side reactions.
Workup issues. During the aqueous workup, ensure the pH is adjusted correctly to remove excess pyridine and acetic acid without hydrolyzing the newly formed ester.

Experimental Protocols

Protocol 1: Synthesis of (Z,E)-9,12-tetradecadien-1-ol via Wittig Reaction

This protocol describes the synthesis of the alcohol precursor.

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, three-necked flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add dry tetrahydrofuran (THF).

  • Cool the suspension to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 eq) dropwise.

  • Allow the mixture to stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes. The formation of a characteristic orange-red color indicates ylide formation.

Step 2: Wittig Reaction

  • Cool the ylide solution back down to -78°C.

  • Slowly add a solution of (Z)-9-tetradecenal (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield (Z,E)-9,12-tetradecadien-1-ol.

Protocol 2: Acetylation of (Z,E)-9,12-tetradecadien-1-ol
  • Dissolve (Z,E)-9,12-tetradecadien-1-ol (1.0 eq) in anhydrous pyridine under an argon atmosphere.[8]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly add water to quench the excess acetic anhydride.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by silica gel column chromatography if necessary.

Data Presentation

Table 1: Comparison of Synthetic Methods for (Z,E)-Dienes

MethodTypical ReagentsTypical Z:E Ratio for non-stabilized ylidesOverall YieldKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium salt, strong base (e.g., n-BuLi, NaHMDS), aldehyde/ketone>95:5 (with salt-free conditions)40-70%Wide functional group tolerance, reliable.Stoichiometric phosphine oxide byproduct, can be difficult to achieve high Z-selectivity.[4]
Horner-Wadsworth-Emmons Phosphonate ester, base (e.g., NaH), aldehyde/ketoneTypically E-selective, but Z-selective variants exist.60-90%Water-soluble phosphate byproduct is easily removed, generally higher yielding.[3]Phosphonate esters with electron-withdrawing groups are required.
Cross-Metathesis Alkene starting materials, Ruthenium or Molybdenum catalyst>95:5 (with Z-selective catalysts)60-85%High stereoselectivity, catalytic process.[4]Catalyst can be expensive and sensitive to impurities.
Biosynthesis Engineered yeast, fatty acid precursorsHighly specificVariable (titer dependent)"Green" synthesis, high stereopurity.[5]Can be complex to set up and optimize, lower overall production scale compared to chemical synthesis.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_acetylation Acetylation cluster_purification Purification cluster_product Final Product Z9_tetradecenal (Z)-9-Tetradecenal Wittig_coupling Wittig Coupling (-78°C to RT) Z9_tetradecenal->Wittig_coupling Et_PPh3Br Ethyltriphenylphosphonium bromide Ylide_formation Ylide Formation (NaHMDS, THF, -78°C to 0°C) Et_PPh3Br->Ylide_formation Ylide_formation->Wittig_coupling Ylide Acetylation_step Acetylation (Acetic Anhydride, Pyridine, RT) Wittig_coupling->Acetylation_step (Z,E)-9,12-tetradecadien-1-ol Purification_step Silica Gel Chromatography Acetylation_step->Purification_step Crude Acetate Final_Product (Z,E)-9,12-Tetradecadienyl acetate Purification_step->Final_Product

Caption: Synthetic workflow for this compound via the Wittig reaction.

Troubleshooting_Logic Low_Yield Low Overall Yield Low_Z_selectivity Low Z:E Ratio in Wittig? Low_Yield->Low_Z_selectivity TPPO_issue TPPO Removal Issues? Low_Yield->TPPO_issue Acetylation_problem Incomplete Acetylation? Low_Yield->Acetylation_problem Check_Ylide Use non-stabilized ylide Low_Z_selectivity->Check_Ylide Yes Check_Conditions Use aprotic solvent, non-Li base, low temp. Low_Z_selectivity->Check_Conditions Yes Optimize_Purification Optimize chromatography/ precipitate TPPO TPPO_issue->Optimize_Purification Yes Check_Acetylation_Protocol Use excess Ac2O, add DMAP catalyst Acetylation_problem->Check_Acetylation_Protocol Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Stability and degradation issues of (Z,E)-9,12-Tetradecadienyl acetate in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (Z,E)-9,12-Tetradecadienyl acetate (ZETA) in field conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during field experiments with ZETA.

Issue 1: Rapid Loss of Pheromone Activity in the Field

  • Question: My pheromone lures are losing their attractiveness to the target insect species much faster than expected. What could be the cause?

  • Answer: Rapid loss of activity is often due to the degradation of ZETA. The primary culprits in field conditions are UV radiation from sunlight, high temperatures, and oxidation. The conjugated diene system in ZETA is particularly susceptible to photo-oxidation and isomerization when exposed to UV light.[1] High ambient temperatures can accelerate both degradation and the release rate of the pheromone from the dispenser, depleting it prematurely.

Troubleshooting Steps:

  • Evaluate Dispenser Type: Are you using a dispenser designed to protect the pheromone from UV light and regulate its release? Materials like polyethylene or specialized polymer blends can offer protection and ensure a more stable release profile.[2][3]

  • Consider Formulation: Does your formulation include a UV protectant and an antioxidant? These additives are crucial for preserving the chemical integrity of ZETA in the field.[4]

  • Check Storage and Handling: Were the lures stored in a freezer and protected from light before deployment as recommended?[5] Improper storage can lead to degradation before the experiment even begins.

  • Analyze Environmental Conditions: Was the deployment period characterized by unusually high temperatures or intense solar radiation? These factors can significantly shorten the effective life of the lure.

  • Chemical Analysis: If possible, retrieve a lure from the field and analyze its ZETA content and purity using Gas Chromatography-Mass Spectrometry (GC-MS). This will confirm if degradation has occurred and may help identify degradation byproducts.

Issue 2: Inconsistent or Unreliable Trap Catches

  • Question: I am observing highly variable insect capture rates between traps with identical lures and placement. What could be causing this inconsistency?

  • Answer: Inconsistent results can stem from a variety of factors including micro-environmental differences, improper handling, and degradation of the pheromone. Air currents, for example, can significantly alter the shape and reach of the pheromone plume, affecting its ability to attract insects to the trap.[6] Cross-contamination during handling can also lead to misleading results.

Troubleshooting Steps:

  • Standardize Handling Procedures: Always use gloves or clean forceps when handling lures to avoid contamination.[5] Use separate tools for different pheromone lures.

  • Assess Trap Placement: Are the traps placed at a consistent height and orientation relative to wind direction and crop canopy? Even small variations can impact the pheromone plume.

  • Evaluate Lure Integrity: Visually inspect the lures for any signs of physical degradation or discoloration. Analyze a subset of lures to ensure consistent loading and purity of ZETA.

  • Monitor Micro-climates: Record temperature, humidity, and wind speed at each trap location if possible. This data can help explain variability in capture rates.

  • Consider Competing Pheromone Sources: Are there other natural or artificial sources of ZETA or similar compounds in the vicinity that could be interfering with your traps?

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store my ZETA lures?

    • A1: Pheromone lures should be stored in a freezer, ideally at -20°C, in their original sealed packaging to maintain their effectiveness for up to two to three years.[5] Avoid repeated freeze-thaw cycles.

  • Q2: What precautions should I take when handling ZETA lures in the lab and field?

    • A2: To prevent contamination and degradation, handle lures with clean gloves or forceps.[5] Avoid touching the lures with bare hands. When transporting lures to the field, keep them in a cool, dark container.

Degradation and Stability

  • Q3: What are the main degradation pathways for ZETA in the field?

    • A3: The primary degradation pathways for ZETA are photo-oxidation and isomerization caused by UV radiation.[1] Hydrolysis of the acetate ester and oxidation by atmospheric components like ozone can also occur, though typically at a slower rate.

  • Q4: How can I minimize the degradation of ZETA in my experiments?

    • A4: Use formulations that contain UV protectants and antioxidants.[4] Select dispensers made from materials that shield the pheromone from direct sunlight. Deploy lures during periods of lower UV intensity if the experimental design allows.

  • Q5: What are the likely degradation byproducts of ZETA?

    • A5: Photo-oxidation can lead to the formation of smaller, more volatile compounds through cleavage of the double bonds. Isomerization can alter the Z/E configuration of the double bonds, rendering the pheromone inactive. Hydrolysis would yield (Z,E)-9,12-Tetradecadien-1-ol and acetic acid.

Quantitative Data on ZETA Degradation

FactorInfluence on ZETA StabilityExpected Outcome of Increased FactorMitigation Strategies
UV Radiation HighIncreased rate of photo-oxidation and isomerization, leading to rapid loss of biological activity.[1]Use of UV-protective dispensers and formulations containing UV stabilizers.
Temperature HighIncreased volatility and release rate from the dispenser; potential for accelerated thermal degradation.Selection of dispensers with a release profile optimized for the target temperature range.
Oxygen (Air) ModerateOxidation of the double bonds, leading to the formation of inactive byproducts.Incorporation of antioxidants into the pheromone formulation.[4]
pH (in aqueous environments) Low to ModerateHydrolysis of the acetate ester is possible in acidic or alkaline conditions, though likely slow in neutral environmental waters.[1]Formulation in a non-aqueous matrix.

Experimental Protocols

Protocol 1: Field Stability Assessment of ZETA in Dispensers

Objective: To determine the degradation rate and remaining active ingredient of ZETA in a specific dispenser type under field conditions.

Materials:

  • ZETA-loaded dispensers

  • Field stakes or hangers for dispenser deployment

  • Control dispensers (stored in a freezer at -20°C)

  • Amber glass vials with PTFE-lined caps

  • Hexane (or other suitable solvent), analytical grade

  • Internal standard (e.g., a stable hydrocarbon of similar volatility)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Initial Analysis (Time 0): Take a representative sample of at least three dispensers from the batch to be deployed. Extract the ZETA from each dispenser using a known volume of hexane containing the internal standard. Analyze the extracts by GC-MS to determine the initial concentration and purity of ZETA.

  • Field Deployment: Place the dispensers in the field in the desired experimental setup. Record the date, time, and environmental conditions at the start of the experiment.

  • Sample Collection: At predetermined time intervals (e.g., 7, 14, 21, and 28 days), retrieve at least three dispensers from the field. Place each dispenser in a separate labeled amber glass vial and store in a cooler for transport back to the lab.

  • Extraction: Extract the remaining ZETA from the retrieved dispensers using the same procedure as in step 1.

  • GC-MS Analysis: Analyze the extracts from the field-exposed dispensers and the control dispensers (stored in the freezer) by GC-MS.

  • Data Analysis: Quantify the amount of ZETA remaining in the field-exposed dispensers relative to the control dispensers. Calculate the degradation rate and half-life of ZETA under the tested field conditions. Identify any major degradation products by interpreting the mass spectra.

Protocol 2: Analysis of ZETA Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of ZETA after exposure to specific environmental stressors.

Materials:

  • ZETA standard

  • Solvent (e.g., hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • UV lamp or solar simulator

  • Temperature-controlled chamber

Procedure:

  • Sample Preparation: Prepare a solution of ZETA in a suitable solvent.

  • Exposure: Expose the solution to a specific stressor (e.g., UV radiation for a set duration, elevated temperature).

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the exposed solution into the GC-MS.

    • Separation: Use a temperature program that effectively separates ZETA from its potential degradation products.

    • Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of all eluting peaks.

  • Data Interpretation:

    • Compare the chromatogram of the exposed sample to that of an unexposed control sample to identify new peaks corresponding to degradation products.

    • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

    • If authentic standards of suspected degradation products are available, confirm their identity by comparing retention times and mass spectra.

Visualizations

DegradationPathways ZETA This compound Isomers Inactive Isomers ZETA->Isomers Isomerization Oxidation_Products Oxidation Products (e.g., aldehydes, ketones) ZETA->Oxidation_Products Photo-oxidation Alcohol (Z,E)-9,12-Tetradecadien-1-ol ZETA->Alcohol Hydrolysis UV UV Radiation UV->Isomers UV->Oxidation_Products Oxygen Oxygen (Air) Oxygen->Oxidation_Products Water Water (Hydrolysis) Water->Alcohol

Caption: Primary degradation pathways for ZETA in field conditions.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Field Exposure & Sampling cluster_2 Laboratory Analysis cluster_3 Data Interpretation start Time 0 Analysis: Quantify initial ZETA deploy Deploy Dispensers in Field start->deploy collect Retrieve Dispensers at Time Intervals (t1, t2, t3...) deploy->collect extract Extract Remaining ZETA collect->extract gcms GC-MS Analysis extract->gcms quantify Quantify ZETA & Degradation Products gcms->quantify kinetics Calculate Degradation Rate & Half-life quantify->kinetics

Caption: Workflow for assessing the field stability of ZETA.

References

Technical Support Center: Optimizing Dispenser Density for Effective Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during mating disruption experiments.

Frequently Asked Questions (FAQs)

Q1: What are the different types of dispensers used in mating disruption?

A1: Mating disruption strategies primarily utilize three types of dispensers, categorized by their application density:

  • High-Density Passive Dispensers: These are typically hand-applied at a rate of 200 to over 1000 units per hectare and release pheromones continuously.[1][2][3]

  • Intermediate/Low-Density Passive Dispensers (Meso-dispensers): These are larger dispensers applied at a lower density, roughly one for every few trees.[1]

  • Aerosol Dispensers (Puffers/Mega-dispensers): These devices release pheromones at programmed intervals and are used at very low densities, typically 2 to 5 units per hectare.[1][4]

Q2: What is the primary goal of optimizing dispenser density?

A2: The primary goal is to achieve a sufficient concentration and uniform distribution of synthetic pheromone throughout the target area to effectively interrupt the chemical communication between male and female pests, thereby preventing mating. This must be balanced with cost-effectiveness, as higher densities can increase material and labor costs.[4][5]

Q3: How does dispenser density affect the mechanism of mating disruption?

A3: Dispenser density influences the mechanism of disruption. At high densities, the principle of "competitive attraction" or "false-trail following" is dominant, where males waste time and energy following plumes from numerous synthetic sources.[5][6][7] At lower densities with high-release-rate dispensers, non-competitive mechanisms like sensory overload (desensitization) or camouflage of the female's plume can play a larger role.[8][9]

Q4: Can I decrease dispenser density while increasing the pheromone load per dispenser?

A4: While this seems like a cost-saving strategy, research has shown that for hand-applied dispensers, decreasing the number of point sources can lead to a decrease in efficacy, even if the total amount of pheromone per hectare remains constant.[4] This is because a uniform distribution of pheromone is crucial for effective disruption. However, very low densities of high-release aerosol dispensers can be effective.[4]

Troubleshooting Guide

Problem 1: I've applied the recommended dispenser density, but I'm still observing high moth catches in my monitoring traps.

  • Possible Cause 1: High Pest Population. Mating disruption is most effective at low to moderate pest pressures.[5][10] High initial populations may overwhelm the disruption effect.

    • Solution: In the first year of a mating disruption program, it may be necessary to use insecticides to reduce the pest population to a manageable level.[5][10]

  • Possible Cause 2: Immigration of Mated Females. Mated females from nearby untreated areas can fly into the treated plot and lay eggs.[2][5] This is a significant challenge, especially in small or non-isolated plots.[5]

    • Solution: Increase the size of the treated area (ideally over 10 acres) and create a buffer zone or use border sprays to reduce immigration.[5][10] An isolation distance of 50 to 100 meters is recommended for pests like the codling moth.[5]

  • Possible Cause 3: Improper Dispenser Placement. Dispensers placed too low in the canopy may not effectively disrupt males flying higher in the trees.

    • Solution: Place dispensers in the upper third of the tree canopy for optimal pheromone distribution.[9]

  • Possible Cause 4: Environmental Factors. High winds can dissipate the pheromone plume, and high temperatures can cause the pheromone to be released too quickly, reducing the longevity of the dispensers.[5]

    • Solution: In windy areas, a higher dispenser density may be necessary. For areas with high temperatures, select dispensers with a release profile suitable for those conditions.[5]

Problem 2: Mating disruption was effective early in the season, but efficacy declined towards the end.

  • Possible Cause: Pheromone Depletion. The dispensers may have released most of their pheromone before the end of the pest's flight period.[11]

    • Solution: Use dispensers with a longer-lasting formulation or consider a second application of dispensers for pests with extended flight periods. Regularly check the residual pheromone content of dispensers to understand their release profile under your specific field conditions.

Data Presentation: Dispenser Densities for Various Pests

Pest SpeciesDispenser TypeDispenser Density (per hectare)Efficacy/NotesReference
Navel Orangeworm (Amyelois transitella)Aerosol2 - 5A sharp drop in male capture is seen even at low densities.[12]
Navel Orangeworm (Amyelois transitella)Intermediate-Density Passive17, 30, 692-component dispensers were more effective at 30 dispensers/ha.[1]
Codling Moth (Cydia pomonella)Hand-applied400 - 1000A common range for effective disruption.[10]
Codling Moth (Cydia pomonella)High-load (Meso)45 - 90A lower density option compared to standard hand-applied dispensers.[10]
Codling Moth (Cydia pomonella)Aerosol2.5 - 55 units/ha were needed to match the control levels of 1000 passive dispensers/ha.[3]
Grapholita molestaHand-applied2.5 - 5 (Puffers)Hand-applied dispensers fail at these low densities, unlike aerosol "puffers".[4]
San Jose Scale (Diaspidiotus perniciosus)Experimental100Research suggests this density is effective in apple orchards.[8]
Plodia interpunctellaNot specifiedNot specifiedEfficacy was not significantly impacted by application rate in one study.[13][14]

Experimental Protocols

Protocol 1: Determining Optimal Dispenser Density via Trap Suppression

Objective: To determine the dispenser density that provides the most significant reduction in male moth capture in pheromone-baited traps.

Methodology:

  • Site Selection: Choose a suitable experimental site with a known population of the target pest. The site should be large enough to accommodate multiple treatment plots with adequate buffer zones to prevent interference.

  • Plot Design: Establish multiple plots of a standardized size (e.g., 0.2 ha).[1] Use a randomized complete block design to account for field variability.[1]

  • Treatments:

    • Control: A plot with no mating disruption dispensers.

    • Treatment Plots: Apply dispensers at a range of densities (e.g., low, medium, high). For example, for navel orangeworm, densities of 17, 30, and 69 dispensers per hectare have been tested.[1]

  • Dispenser Application: Place dispensers uniformly within each treatment plot according to the designated density. For tree crops, a common practice is to place them in the upper third of the canopy.

  • Monitoring:

    • Deploy pheromone-baited traps in the center of each plot. Use multiple traps per plot to improve detection, and the total catch per plot is used as the response variable.[1]

    • Place traps in the control plot upwind from the treated plots to avoid contamination.[1]

    • Check traps regularly (e.g., weekly) and record the number of captured males.

  • Data Analysis: Compare the mean number of males captured in the treatment plots to the control plot. A significant reduction in trap catch indicates successful disruption. Analyze the data to determine if there are significant differences in trap suppression between the different dispenser densities.

Visualizations

Experimental_Workflow_Dispenser_Density cluster_setup Phase 1: Experimental Setup cluster_application Phase 2: Treatment Application cluster_monitoring Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion start Select Experimental Site design Randomized Block Design start->design plots Establish Control & Treatment Plots design->plots apply_dispensers Apply Dispensers at Varying Densities plots->apply_dispensers deploy_traps Deploy Pheromone Traps apply_dispensers->deploy_traps monitor_traps Weekly Trap Monitoring deploy_traps->monitor_traps analyze_data Analyze Trap Catch Data monitor_traps->analyze_data conclusion Determine Optimal Density analyze_data->conclusion

Caption: Workflow for determining optimal dispenser density.

Factors_Influencing_Dispenser_Density center_node Optimal Dispenser Density pest_factors Pest-Related Factors pest_density Pest Population Density pest_factors->pest_density pest_behavior Mating Behavior pest_factors->pest_behavior pest_density->center_node pest_behavior->center_node env_factors Environmental Factors wind Wind Speed & Direction env_factors->wind temp Temperature env_factors->temp canopy Orchard Canopy Structure env_factors->canopy wind->center_node temp->center_node canopy->center_node site_factors Site-Specific Factors orchard_size Orchard Size & Shape site_factors->orchard_size isolation Isolation from Pest Sources site_factors->isolation orchard_size->center_node isolation->center_node dispenser_factors Dispenser Characteristics release_rate Pheromone Release Rate dispenser_factors->release_rate longevity Dispenser Longevity dispenser_factors->longevity release_rate->center_node longevity->center_node

Caption: Factors influencing optimal dispenser density.

References

Minimizing non-target effects of (Z,E)-9,12-Tetradecadienyl acetate application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the non-target effects of (Z,E)-9,12-Tetradecadienyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemically synthesized pheromone that mimics the natural sex pheromone of various moth species, particularly from the Pyralidae family.[1] In research and pest management, it is primarily used for mating disruption, monitoring, and mass trapping of target insect pests.[2][3] Its species-specific nature makes it a valuable tool in integrated pest management (IPM) programs, aiming to reduce reliance on broad-spectrum insecticides.[4]

Q2: What are the known direct non-target effects of this compound on vertebrates and the environment?

A2: Based on available safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] However, it is not classified as acutely toxic, a skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[5] Notably, specific ecotoxicological data for aquatic environments (fish, daphnia, algae) and soil microorganisms are largely unavailable.[1][6] Generally, lepidopteran pheromones are considered to have low toxicity to mammals and are often exempt from residue tolerances on food crops.[7][8]

Q3: Can this compound attract beneficial or other non-target insects?

A3: While pheromones are designed to be species-specific, there is a possibility of attracting closely related non-target species.[9] The specificity of the pheromone lure is crucial, and improper identification of the target pest can lead to ineffective results and unintended attraction of other insects.[10] Monitoring traps should be regularly checked to identify any captured non-target species.

Q4: How can I minimize the environmental dispersal of this compound during my experiments?

A4: To minimize environmental dispersal, consider the following strategies:

  • Use of controlled-release dispensers: Formulations like sol-gel matrices can provide a slow and constant release of the pheromone, reducing the overall amount needed and minimizing widespread dispersal.

  • Strategic placement of dispensers/traps: Place dispensers within the crop canopy to reduce wind-driven drift.[4] Avoid placing traps near sensitive areas or at the edges of the experimental plot where drift is more likely.

  • Avoid sprayable formulations in sensitive environments: While convenient, sprayable formulations have a higher potential for drift.[11][12] Opt for passive dispensers where possible.

  • Establish buffer zones: Maintain an untreated buffer zone around the experimental area to minimize impact on adjacent non-target habitats.[13]

Q5: What are the best practices for handling and disposing of this compound and its dispensers?

A5: Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling the neat compound or treated dispensers.[5][6] Do not empty excess material into drains and avoid release into the environment.[5] Used dispensers should be collected and disposed of as per local regulations for chemical waste. Contaminated packaging should be handled in the same way as the substance itself.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High capture of non-target insects in traps. 1. Incorrect identification of the target pest leading to the use of a non-specific lure. 2. Lure contains impurities or incorrect isomeric ratio. 3. Trap placement is attracting insects from adjacent habitats.1. Verify the identity of the target pest through morphological or molecular methods. 2. Source pheromones from a reputable supplier with guaranteed purity and isomeric ratio. 3. Relocate traps away from the edges of the experimental area and diverse, non-target habitats.
Observed decline in beneficial insect populations (e.g., pollinators) in the experimental area. 1. Although direct toxicity is low, high concentrations of the pheromone may have repellent or other sublethal effects. 2. The carrier solvent or other components of the formulation may be affecting non-target insects.1. Reduce the density of pheromone dispensers to the minimum effective level. 2. If using a custom formulation, evaluate the potential effects of each component on beneficial insects. 3. Implement a monitoring protocol for beneficial insects (see Experimental Protocols section).
Suspected contamination of soil or water in or near the experimental plot. 1. Leaching from dispensers. 2. Accidental spills during application. 3. Drift from spray applications.1. Use dispensers designed to be weather-resistant and minimize leaching. 2. Develop and follow a spill response plan. Mix and load herbicides in a protected area.[14] 3. Avoid spray applications, especially near water bodies. Utilize controlled-release dispensers instead.

Quantitative Data on Non-Target Effects

Specific quantitative ecotoxicity data for this compound is largely unavailable in the public domain. The following tables summarize the available information and highlight the data gaps.

Table 1: Mammalian and Human Health Toxicity Data for this compound

Endpoint Result Classification Reference
Acute Toxicity (Oral, Rat LD50)> 1 g/kgNot classified as acutely toxic[9]
Skin Corrosion/IrritationCauses skin irritationSkin Irrit. 2[5]
Serious Eye Damage/IrritationCauses serious eye irritationEye Irrit. 2[5]
Respiratory/Skin SensitizationNot classified as a sensitizer-[5]
Germ Cell MutagenicityNot classified as mutagenic-[5]
CarcinogenicityNot classified as carcinogenic-[5]
Reproductive ToxicityNot classified as a reproductive toxicant-[5]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationSTOT SE 3[5]

Table 2: Ecotoxicity Data for this compound

Organism Group Endpoint Result Reference
FishAcute ToxicityData not available[1][6]
Aquatic Invertebrates (e.g., Daphnia)Acute ToxicityData not available[1][6]
Aquatic Plants (Algae)Growth InhibitionData not available[1][6]
Soil Microorganisms-Data not available[6]
Beneficial Insects (e.g., Bees, Parasitoids)-Generally considered to have low risk, but specific quantitative data is lacking. Pheromones are species-specific and are not expected to have direct toxic effects on beneficials.[15][16]-

Experimental Protocols

Protocol 1: Assessing Non-Target Effects on Pollinators

This protocol is adapted from established pollinator monitoring guidelines and is designed to detect potential impacts of this compound application on local pollinator communities.

Objective: To assess changes in the abundance and diversity of bee species in response to the application of this compound.

Methodology:

  • Site Selection: Establish a minimum of three treated plots where the pheromone will be applied and three control plots with no pheromone application. Plots should be of similar size and habitat composition.

  • Pre-Application Monitoring: For at least one week prior to pheromone application, conduct daily pollinator surveys in all plots.

    • Pan Traps: Place a standardized set of yellow, blue, and white pan traps in the center of each plot.

    • Timed Observations: Conduct 15-minute observational counts of all bees visiting flowers within a 1m x 1m quadrat in each plot during peak foraging hours.

  • Pheromone Application: Apply the this compound dispensers in the treated plots according to your experimental design.

  • Post-Application Monitoring: Continue the daily pollinator surveys (pan traps and timed observations) for at least two weeks following application.

  • Data Analysis:

    • Identify all collected bee specimens to the lowest possible taxonomic level.

    • Calculate species richness and abundance for each plot before and after treatment.

    • Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare pollinator abundance and diversity between control and treated plots.

Protocol 2: Soil Microcosm Study for Biodegradation and Microbial Community Impact

This protocol outlines a laboratory-based soil microcosm study to evaluate the persistence of this compound in soil and its impact on the soil microbial community.

Objective: To determine the degradation rate of this compound in soil and assess its effects on bacterial and fungal abundance.

Methodology:

  • Soil Collection and Preparation: Collect topsoil from a relevant, untreated field. Sieve the soil (2 mm mesh) and pre-incubate at room temperature for one week to stabilize the microbial community.

  • Microcosm Setup:

    • Prepare microcosms by placing 100g of soil into 250 mL glass jars.

    • Spike the soil in the treatment group with a known concentration of this compound.

    • Prepare a control group with no added pheromone.

    • Include a sterilized control (autoclaved soil) with the pheromone to assess abiotic degradation.

    • Adjust soil moisture to 60% of water-holding capacity.

  • Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect triplicate soil samples from each treatment group at regular intervals (e.g., day 0, 1, 3, 7, 14, 28, 56).

  • Chemical Analysis: Extract the pheromone from the soil samples using an appropriate organic solvent and quantify its concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Microbial Analysis:

    • Plate Counts: Perform serial dilutions and plate on appropriate media to enumerate total bacteria and fungi.

    • (Optional) Molecular Analysis: Extract DNA from soil samples and use quantitative PCR (qPCR) to quantify bacterial 16S rRNA and fungal ITS gene copy numbers.

  • Data Analysis:

    • Calculate the half-life (DT50) of this compound in the biotic and abiotic microcosms.

    • Compare the microbial population counts or gene copy numbers between the control and treated soils over time using statistical analysis.

Protocol 3: Aquatic Ecotoxicity Testing

This protocol provides a framework for assessing the acute toxicity of this compound to a standard aquatic invertebrate indicator species, Daphnia magna.

Objective: To determine the 48-hour acute toxicity (EC50) of this compound to Daphnia magna.

Methodology:

  • Test Organism: Use neonates (<24 hours old) of Daphnia magna from a healthy laboratory culture.

  • Test Substance Preparation: As this compound has low water solubility, prepare a stock solution using a minimal amount of a water-miscible solvent (e.g., acetone). Prepare a series of test concentrations by diluting the stock solution in culture water. A solvent control group must be included.

  • Test Setup:

    • Use glass beakers as test vessels.

    • Add 10 Daphnia neonates to each beaker containing the test solution.

    • Use at least five test concentrations and a control (and solvent control), with four replicates per concentration.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16:8 hour light:dark cycle. Do not feed the organisms during the test.

  • Observations: At 24 and 48 hours, record the number of immobilized Daphnia in each replicate. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilization for each concentration at 48 hours.

    • Determine the EC50 (the concentration that causes immobilization in 50% of the test organisms) using probit analysis or another appropriate statistical method.

Visualizations

Experimental_Workflow_Pollinator_Assessment cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application Phase Site_Selection Select Control & Treated Plots Initial_Survey Conduct Baseline Pollinator Surveys (Pan Traps & Observations) Site_Selection->Initial_Survey Apply_Pheromone Apply this compound to Treated Plots Initial_Survey->Apply_Pheromone Post_Survey Continue Pollinator Surveys Apply_Pheromone->Post_Survey Data_Collection Collect & Identify Specimens Post_Survey->Data_Collection Data_Analysis Analyze Abundance & Diversity Data Data_Collection->Data_Analysis

Caption: Workflow for assessing non-target effects on pollinators.

Logical_Relationship_Troubleshooting Start High Non-Target Insect Capture Observed Q1 Is the target pest correctly identified? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the pheromone lure from a reputable source? A1_Yes->Q2 Sol1 Re-identify pest using morphological/ molecular methods. A1_No->Sol1 End Issue Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is trap placement optimized to avoid non-target habitats? A2_Yes->Q3 Sol2 Source high-purity lure from a certified supplier. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Relocate traps away from field edges and diverse flora. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for high non-target insect capture.

Signaling_Pathway_Mating_Disruption cluster_natural Natural Mating Process cluster_disruption Mating Disruption Mechanism Female Female Moth Pheromone_Plume Pheromone Plume Female->Pheromone_Plume releases Mating Successful Mating Female->Mating Male Male Moth Pheromone_Plume->Male attracts Male_Confused Confused Male Moth Pheromone_Plume->Male_Confused masked by Male->Mating Dispensers This compound Dispensers Saturated_Atmosphere Saturated Atmosphere Dispensers->Saturated_Atmosphere release Saturated_Atmosphere->Male_Confused causes sensory overload Mating_Failure Mating Failure Male_Confused->Mating_Failure

Caption: Mechanism of pheromone-based mating disruption.

References

Enhancing the attractiveness of (Z,E)-9,12-Tetradecadienyl acetate lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z,E)-9,12-Tetradecadienyl acetate (Z9E12-14:Ac) lures. Our goal is to help you enhance the attractiveness and specificity of your lures for successful pest monitoring and control experiments.

Troubleshooting Guides

Issue 1: Low or No Trap Captures of the Target Species
Possible Cause Troubleshooting Step
Incorrect Pheromone Blend Verify the complete pheromone composition for your target species. Z9E12-14:Ac is often a major component, but minor components can be critical for attraction. For example, for the fall armyworm (Spodoptera frugiperda), a blend of four components is commercially available, but the addition of Z9E12-14:Ac as a fifth component was shown to enhance attractiveness. For Hypsipyla robusta, the addition of (Z)-9-tetradecen-1-ol (Z9-14:OH) to a blend containing Z9E12-14:Ac was essential for male attraction.
Suboptimal Component Ratios The precise ratio of pheromone components is often crucial. For Plodia interpunctella, a specific ratio of four components (100:11:18:12) was found to be significantly more attractive than Z9E12-14:Ac alone.[1] Review the literature for the optimal blend ratio for your target species.
Presence of Inhibitory Compounds Contaminants or incorrect isomers can inhibit attraction. For the carpenterworm moth (Prionoxystus robiniae), the (Z,Z) isomer of 3,5-tetradecadienyl acetate was found to be inhibitory.[2] Ensure high purity of your Z9E12-14:Ac and be aware of potential environmental contaminants.
Lure Aging and Degradation The release rate of Z9E12-14:Ac from lures decreases over time, reducing their effectiveness. In one study, the emission of Z9E12-14:Ac from a commercial beet armyworm lure declined by 32% after 5 weeks under simulated subtropical summer conditions.[3] Replace lures according to the manufacturer's recommendations or based on your own field longevity studies.
Environmental Factors Temperature, humidity, and UV radiation can affect the release rate and stability of the pheromone. Consider these factors when deploying traps and interpreting results.
Incorrect Trap Type or Placement The design and placement of the trap can significantly impact capture rates.[4] Ensure you are using a trap design proven to be effective for your target species and place it at the appropriate height and location based on the insect's biology.
Issue 2: High Capture of Non-Target Species
Possible Cause Troubleshooting Step
Pheromone Blend Lacks Specificity Some pheromone components are shared across different species. Adding species-specific minor components can improve lure specificity. For instance, adding Z9E12-14:Ac to a four-component lure for S. frugiperda not only enhanced attraction of the target species but also reduced the bycatch of the non-target moth Mythimna loreyi.[5]
Incorrect Isomeric Ratio The presence of different geometric isomers can attract non-target species. Verify the correct isomeric purity of your Z9E12-14:Ac.
Lure Overload An excessively high pheromone concentration can sometimes lead to the capture of non-target species. Experiment with different lure loading rates to find the optimal concentration that is attractive to the target species while minimizing non-target captures.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in insect communication?

A1: this compound (Z9E12-14:Ac) is a major female-produced sex pheromone component for a variety of moth species, including many economically important pests of stored products and agricultural crops such as the Indian Meal Moth (Plodia interpunctella), the Mediterranean Flour Moth (Ephestia kuehniella), the Almond Moth (Cadra cautella), and the fall armyworm (Spodoptera frugiperda).[5][1] It functions to attract males for mating.

Q2: How can I enhance the attractiveness of my Z9E12-14:Ac lure?

A2: The attractiveness of a Z9E12-14:Ac lure can be significantly enhanced by adding synergistic compounds. The specific synergists depend on the target species. For example, for the carpenterworm moth, the (E,E) isomer of 3,5-tetradecadienyl acetate and (E)-3-Tetradecenyl acetate have been shown to be synergistic.[2] For Dioryctria abietivorella, a pentaene compound was found to enhance attraction when combined with (Z,E)-9,11-tetradecadienyl acetate.[6]

Q3: What is the importance of isomeric purity for Z9E12-14:Ac lures?

A3: The geometric isomerism of the tetradecadienyl acetate molecule is critical for its biological activity.[7] The (Z,E)-9,12 isomer is the active component for many species. The presence of other isomers, such as (Z,Z), (E,Z), or (E,E), can have no effect, be synergistic, or even inhibitory, depending on the target insect.[2] Therefore, using Z9E12-14:Ac with high isomeric purity is crucial for developing an effective and specific lure.

Q4: How long do Z9E12-14:Ac lures typically last in the field?

A4: The longevity of a pheromone lure depends on the dispenser type, the initial pheromone load, and environmental conditions such as temperature and airflow. One study on a commercial beet armyworm lure showed a significant decline in pheromone emission after 3-4 weeks in the field, leading to a four-fold decrease in moth capture.[3] It is recommended to follow the manufacturer's guidelines or conduct your own trials to determine the optimal replacement interval for your specific experimental conditions.

Q5: Are there any known inhibitors that I should be aware of?

A5: Yes, certain compounds can inhibit the attractiveness of Z9E12-14:Ac lures. For example, for the carpenterworm moth, the (Z,Z) isomer of 3,5-tetradecadienyl acetate, as well as (Z)-9- and (E)-5-tetradecenyl acetate, were found to reduce trap captures.[2] It is important to ensure the purity of your synthetic pheromone and to be aware of potential sources of contamination in the field.

Data Presentation

Table 1: Effect of Isomers and Other Compounds on the Attractiveness of a Lure for the Carpenterworm Moth, Prionoxystus robiniae

Compound Added to (Z,E)-3,5-tetradecadienyl acetateEffect on Attraction
(Z,Z) isomerInhibited
(E,E) isomerSynergized
(E,Z) isomerNo effect
(E)-3-Tetradecenyl acetateEnhanced
(Z)-9-Tetradecenyl acetateReduced
(E)-5-Tetradecenyl acetateReduced
(Z,E)-3,5-Tetradecadien-1-olReduced

Data synthesized from Doolittle & Solomon, 1986.[2]

Table 2: Impact of Adding this compound to a 4-Component Lure for Spodoptera frugiperda

Lure CompositionRelative Male S. frugiperda AttractionEffect on Mythimna loreyi Bycatch
4-component blendBaselineHigh
4-component blend + Z9E12-14:AcEnhancedReduced

Qualitative summary based on Tabata et al., 2023.[5]

Experimental Protocols

Protocol 1: Field Trapping Assay to Evaluate Lure Attractiveness
  • Lure Preparation: Prepare pheromone lures by applying a precise amount of the synthetic this compound, alone or in combination with other test compounds, to a dispenser (e.g., rubber septum, plastic vial). A solvent like hexane is typically used to dissolve the compounds, and the solvent is allowed to evaporate completely.

  • Trap Selection and Preparation: Choose a trap design appropriate for the target insect (e.g., delta trap, wing trap, bucket trap).[4] Place a sticky liner or a killing agent (e.g., soapy water) inside the trap to retain captured insects.

  • Experimental Design:

    • Establish a grid of traps in the field with a minimum distance between traps to avoid interference (e.g., >20 meters).

    • Use a randomized complete block design to account for spatial variability.

    • Include a negative control (trap with no lure) and a positive control (trap with a known attractive lure, if available).

    • Replicate each treatment (lure type) several times (e.g., 3-5 replicates).

  • Trap Deployment: Deploy the traps at a height and in a habitat that is relevant to the target insect's behavior.

  • Data Collection: Check the traps at regular intervals (e.g., daily or weekly) and count the number of target and non-target insects captured.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means comparison test) to determine if there are significant differences in attractiveness between the different lure formulations.

Protocol 2: Electroantennography (EAG) to Assess Antennal Response
  • Insect Preparation:

    • Excise an antenna from a live male insect.

    • Mount the antenna between two electrodes using conductive gel. The indifferent electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

  • Odorant Delivery:

    • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

    • A known amount of the test compound (e.g., Z9E12-14:Ac) is applied to a piece of filter paper and inserted into a Pasteur pipette.

    • A puff of air is passed through the pipette to deliver the odorant stimulus into the continuous airstream.

  • Signal Recording: The electrical response (depolarization) of the antenna to the odorant stimulus is amplified and recorded using a data acquisition system.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts. Compare the responses to different compounds and concentrations to determine which are most stimulating to the insect's antenna. A stronger EAG response generally indicates a more biologically active compound.

Visualizations

Biosynthesis_of_Z9E12_14Ac cluster_0 Biosynthetic Pathway palmitate Hexadecanoic Acid (Palmitate) z11_16_acid (Z)-11-Hexadecenoic Acid palmitate->z11_16_acid  Δ11 Desaturation   z9_14_acid (Z)-9-Tetradecenoic Acid z11_16_acid->z9_14_acid  Chain Shortening   z9e12_14_acid (Z,E)-9,12-Tetradecenoic Acid z9_14_acid->z9e12_14_acid  Δ12 Desaturation   z9e12_14_ol (Z,E)-9,12-Tetradecadien-1-ol z9e12_14_acid->z9e12_14_ol  Reduction   z9e12_14_ac (Z,E)-9,12-Tetradecadienyl Acetate (Pheromone) z9e12_14_ol->z9e12_14_ac  Acetylation  

Caption: Biosynthesis pathway of this compound in moths.[8]

Lure_Troubleshooting_Workflow cluster_logic Troubleshooting Logic cluster_actions Corrective Actions start Start: Low/No Trap Captures check_blend Is the pheromone blend correct for the target species? start->check_blend check_ratio Is the component ratio optimal? check_blend->check_ratio  Yes   add_components Action: Add missing key minor components. check_blend->add_components  No   check_inhibitors Are there potential inhibitors (e.g., wrong isomers)? check_ratio->check_inhibitors  Yes   adjust_ratio Action: Adjust component ratios based on literature. check_ratio->adjust_ratio  No   check_lure_age Is the lure fresh? check_inhibitors->check_lure_age  No   verify_purity Action: Verify pheromone purity (e.g., via GC-MS). check_inhibitors->verify_purity check_trap Is the trap type and placement appropriate? check_lure_age->check_trap  Yes   replace_lure Action: Replace with a fresh lure. check_lure_age->replace_lure  No   optimize_trap Action: Optimize trap design and placement. check_trap->optimize_trap  No   success Success: Improved Captures check_trap->success  Yes   add_components->check_blend adjust_ratio->check_ratio verify_purity->check_inhibitors replace_lure->check_lure_age optimize_trap->check_trap fail Issue Persists: Consult further literature.

Caption: Troubleshooting workflow for low trap captures with Z9E12-14:Ac lures.

References

Impact of environmental factors on (Z,E)-9,12-Tetradecadienyl acetate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z,E)-9,12-Tetradecadienyl acetate (ZETA). ZETA is the primary sex pheromone component for several significant stored-product moths, including the Indian meal moth (Plodia interpunctella), and is widely used for monitoring, mass trapping, and mating disruption.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (ZETA) and which species does it target?

A1: this compound, commonly known as ZETA, is a major sex pheromone component for many stored-product moth species.[2] It is primarily used for the monitoring and control of pests such as the Indian meal moth (Plodia interpunctella), Mediterranean flour moth (Ephestia kuehniella), tobacco moth (Ephestia elutella), raisin moth (Cadra figulilella), and almond moth (Cadra cautella).[4][5]

Q2: How does ZETA work in pest management?

A2: ZETA is utilized in several integrated pest management (IPM) strategies:

  • Monitoring: Pheromone-baited traps are used to detect the presence and estimate the population density of target pests.[6]

  • Mating Disruption: High concentrations of ZETA are released into an environment to interfere with the ability of male moths to locate females, thereby reducing mating and subsequent offspring.[7][8] This can lead to a significant decline in trap captures as male moths cease active mate-searching behavior.[9]

  • Mass Trapping: A high density of traps is deployed to capture a large proportion of the male population, reducing the number of successful matings.[10]

  • Attract-and-Kill: This method combines the pheromone lure with an insecticide, causing the death of males attracted to the source.[10]

Q3: What are the key environmental factors that can influence the efficacy of ZETA?

A3: Several environmental factors can significantly impact the performance of ZETA-based products. These include:

  • Temperature: Temperature affects the release rate of the pheromone from dispensers and the activity levels of the insects.[11][12] Higher temperatures can increase the volatility of the pheromone but may also lead to faster degradation.

  • Humidity: Relative humidity can influence insect responsiveness to pheromones.[12][13] For some species, high humidity can decrease male responsiveness and flight to the pheromone source.[13]

  • Air Movement/Wind: Air currents are crucial for creating a pheromone plume for males to follow.[12] However, high wind speeds can dilute the pheromone concentration or rapidly disperse the plume, making it difficult for males to locate the source.

  • Light Intensity: The activity patterns of many moth species are regulated by light. Therefore, light intensity can affect when males are most actively seeking mates and, consequently, their response to pheromone traps.[12]

Q4: How should ZETA-based products be stored for optimal performance?

A4: To maintain their effectiveness, pheromone lures should be stored in a cool, controlled environment. Unopened lures can be kept in cool storage (below 60°F or 15.5°C) or frozen for extended shelf life, potentially up to 24 months.[14] At room temperature, they may retain full effectiveness for about 12 months.[14] It is also recommended to store them away from light.[15]

Troubleshooting Guide

Issue 1: Low or no trap captures in a known infested area.

Possible Cause Troubleshooting Step
Improper Trap Placement Traps should be placed at an appropriate height (e.g., 5 feet or 1.5 meters above ground) and near suspected infestation sources like walls and corners.[14][16] Avoid placing traps too close to exterior doors (maintain a distance of at least 25 feet or 7.5 meters).[14]
Incorrect Trap Density For monitoring, a common spacing is one trap every 25–50 feet (7.5–15 meters).[14] If you are trying to pinpoint an infestation source, increase the density to one trap every 15–25 feet (4.5–7.5 meters).[14] Using too many traps in a small area (more than 3-4 per 1,000 sq. ft.) can confuse male moths.[17]
Lure Degradation Ensure lures have been stored correctly and are not past their expiration date. Replace lures as recommended by the manufacturer, typically every 90 days.[14]
Environmental Conditions Extreme temperatures, high humidity, or strong air currents can negatively affect pheromone dispersal and insect behavior.[11][12][13] Consider deploying traps during periods of moderate environmental conditions.
Trap Saturation If traps are full of insects or dust, their effectiveness diminishes. Replace saturated traps promptly.[10][14]

Issue 2: A sudden drop in trap captures after deploying a mating disruption system.

Possible Cause Explanation & Solution
Successful Mating Disruption This is the expected outcome. High concentrations of the pheromone in the air prevent males from orienting to the much smaller amount in the trap lure.[9] The reduction in captures indicates the system is working. Monitor for a decrease in the overall pest population over time.

Issue 3: Continued or sporadic trap captures in a mating disruption-treated area.

Possible Cause Troubleshooting Step
Proximity to Infested Product A trap placed very close to a heavily infested product may still capture moths. Investigate the area immediately surrounding the trap and remove any identified sources of infestation.[9]
Introduction of New Infested Goods New shipments of raw materials can introduce mated females or new populations. This can lead to temporary spikes in moth activity.[9]
Insufficient Pheromone Dosage User error, specifically applying an insufficient amount of the mating disruption product for the size of the space, is a common cause of failure.[8] Recalculate the required dosage based on the volume of the treated area and reapply if necessary.
Depleted Mating Disruption Dispensers Sustained low-level trap captures across the facility may indicate that the mating disruption dispensers are nearing the end of their effective life. Refer to the manufacturer's guidelines for reapplication intervals.[9]

Quantitative Data Summary

Table 1: Effect of Pheromone Dose on P. interpunctella Male Capture

Pheromone Dose in TrapPresence of Mating DisruptionRelative Male Capture
1 mgAbsentLower
10 mgAbsentHigher
1 mgPresentLower
10 mgPresentHigher

This table summarizes findings where traps with a higher pheromone load (10 mg) captured more male moths than those with a standard load (1 mg), both in the presence and absence of a mating disruption treatment.[4]

Table 2: Efficacy of Mating Disruption in Retail Stores

Treatment PhaseAverage Reduction in Moth Captures
Immediately after starting treatment67.8% (± 4.8%)
Overall during mating disruption85.0% (± 3.0%)

This data demonstrates a significant and sustained reduction in P. interpunctella populations in retail environments following the implementation of a mating disruption program.[7]

Experimental Protocols

Protocol 1: Wind Tunnel Bioassay for Pheromone Responsiveness

This protocol is designed to evaluate the behavioral response of male moths to different concentrations of this compound under controlled environmental conditions.

Materials:

  • Wind tunnel (e.g., 1.5m long, 0.5m x 0.5m cross-section)

  • Variable speed fan to control airflow

  • Charcoal-filtered air intake

  • Controlled lighting source (e.g., red light)

  • Pheromone solutions of varying concentrations in a suitable solvent (e.g., hexane)

  • Filter paper or rubber septa for pheromone application

  • Acclimatization chamber with controlled temperature and humidity

  • Male moths (e.g., 3 days old), separated at the pupal stage

Methodology:

  • Acclimatization: Acclimatize male moths to the experimental conditions (e.g., 25°C, 60% RH, scotophase) for at least 1 hour before the bioassay.

  • Pheromone Preparation: Apply a known amount of the ZETA solution to the filter paper or septum and allow the solvent to evaporate completely.

  • Wind Tunnel Setup: Set the wind tunnel airflow to a constant speed (e.g., 0.3 m/s). Place the pheromone source at the upwind end of the tunnel.

  • Moth Release: Introduce a single male moth onto a release platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the following behaviors for a set period (e.g., 3 minutes):

    • Time to activation (antennal grooming, wing fanning)

    • Take-off (initiation of flight)

    • Upwind flight (oriented flight towards the pheromone source)

    • In-flight arrestment (cessation of upwind progress)

    • Source contact (landing on or near the pheromone source)

  • Data Analysis: Compare the proportions of males exhibiting each behavior across different pheromone concentrations and environmental conditions (e.g., varying humidity levels).[13]

  • Controls: Use a solvent-only control to ensure observed behaviors are in response to the pheromone.

Visualizations

Experimental_Workflow_Wind_Tunnel cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Moth_Acclimatization Moth Acclimatization (Temp, Humidity, Light) Moth_Release Moth Release (Downwind) Moth_Acclimatization->Moth_Release Pheromone_Prep Pheromone Preparation (Dilutions) Wind_Tunnel_Setup Wind Tunnel Setup (Airflow, Lure Placement) Pheromone_Prep->Wind_Tunnel_Setup Wind_Tunnel_Setup->Moth_Release Behavioral_Observation Behavioral Observation (Flight, Source Contact) Moth_Release->Behavioral_Observation Data_Recording Data Recording Behavioral_Observation->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis

Caption: Workflow for a wind tunnel bioassay experiment.

Pheromone_Communication_Pathway cluster_environment Environmental Factors Temperature Temperature Dispersal Plume Dispersal Temperature->Dispersal affects Behavioral_Response Behavioral Response (Upwind Flight) Temperature->Behavioral_Response affects Humidity Humidity Humidity->Dispersal affects Humidity->Behavioral_Response affects Air_Movement Air Movement Air_Movement->Dispersal affects Light Light Light->Dispersal affects Light->Behavioral_Response affects Female_Gland Pheromone Biosynthesis (Female Gland) Emission Pheromone Emission Female_Gland->Emission Emission->Dispersal Male_Antenna Reception by Male (Antennae) Dispersal->Male_Antenna Male_Antenna->Behavioral_Response Mating Mating Behavioral_Response->Mating

Caption: Impact of environmental factors on pheromone communication.

Troubleshooting_Logic Start Low / No Trap Captures Check_Placement Is Trap Placement Optimal? (Height, Location) Start->Check_Placement Check_Lure Is Lure Viable? (Age, Storage) Check_Placement->Check_Lure Yes Adjust_Placement Adjust Trap Position Check_Placement->Adjust_Placement No Check_Environment Are Environmental Conditions Favorable? Check_Lure->Check_Environment Yes Replace_Lure Replace Lure Check_Lure->Replace_Lure No Check_Saturation Is Trap Saturated? Check_Environment->Check_Saturation Yes Monitor_Conditions Monitor During Favorable Conditions Check_Environment->Monitor_Conditions No Replace_Trap Replace Trap Check_Saturation->Replace_Trap Yes Success Problem Resolved Check_Saturation->Success No Adjust_Placement->Success Replace_Lure->Success Monitor_Conditions->Success Replace_Trap->Success

Caption: Troubleshooting logic for low pheromone trap captures.

References

Validation & Comparative

A Comparative Analysis of (Z,E)-9,12-Tetradecadienyl Acetate and Traditional Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of pest management is continually evolving, driven by the dual needs for effective crop and product protection and the growing imperative for environmentally benign solutions. This guide provides a detailed comparison of the efficacy of (Z,E)-9,12-Tetradecadienyl acetate, a key component of many moth sex pheromones used in mating disruption strategies, with that of traditional insecticides. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways to offer a comprehensive resource for professionals in the field.

Executive Summary

This compound (ZETA) is a semiochemical that acts as a species-specific mating disruptant. It is a non-toxic method of pest control that aims to reduce pest populations by interfering with their reproductive cycle.[1][2] Traditional insecticides, in contrast, are typically broad-spectrum neurotoxins that cause direct mortality. While often highly effective in the short term, they can have significant off-target effects and lead to the development of insecticide resistance. This guide presents a quantitative comparison of these two approaches, highlighting their respective strengths and weaknesses in various contexts.

Data Presentation: Efficacy Comparison

The following tables summarize quantitative data from various studies, comparing the performance of ZETA-based mating disruption with traditional insecticides against several key pest species.

Table 1: Efficacy Against Stored Product Moths

Pest SpeciesTreatmentEfficacy MetricResultSource
Plodia interpunctella (Indian Meal Moth)This compound (Mating Disruption)Reduction in male moth captures85.0 ± 3.0%--INVALID-LINK--[1][3][4]
Ephestia cautella (Almond Moth)This compound (Mating Disruption)Reduction in mating frequency87.5%--INVALID-LINK--[5]
Stored Product Moths (General)Malathion (Organophosphate Insecticide)MortalityEffective against most species, but ineffective against larvae of Trogoderma parabile--INVALID-LINK--
Stored Product Moths (General)Dichlorvos (Organophosphate Insecticide)Mortality100% kill of Angoumois grain moths at the lowest concentration--INVALID-LINK--

Table 2: Efficacy Against Fruit Pests

Pest SpeciesTreatmentEfficacy MetricResultSource
Grapholita molesta (Oriental Fruit Moth)Isomate-M 100 (Mating Disruption)Fruit damage≤1%--INVALID-LINK--
Grapholita molesta (Oriental Fruit Moth)Conventional InsecticidesFruit damageGenerally higher than mating disruption--INVALID-LINK--
Synanthedon exitiosa (Peachtree Borer)Mating DisruptionTree infestationNot significantly different from insecticide--INVALID-LINK--[6]
Synanthedon exitiosa (Peachtree Borer)Chlorpyrifos (Organophosphate Insecticide)Tree infestationNot significantly different from mating disruption--INVALID-LINK--[6]

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation. The following are detailed protocols for key experiments cited in this guide.

Mating Disruption Efficacy Trial for Stored Product Moths

This protocol is a synthesized representation of methodologies used in studies evaluating mating disruption for pests like Plodia interpunctella.

Objective: To evaluate the efficacy of this compound in reducing mating and population levels of stored product moths in a warehouse setting.

Materials:

  • This compound pheromone dispensers.

  • Pheromone-baited sticky traps for monitoring male moth populations.

  • Control (untreated) warehouse or large enclosures.

  • A population of the target moth species for release (if not naturally present).

Procedure:

  • Pre-treatment Monitoring: For a period of 4-6 weeks prior to treatment, monitor the baseline population of the target moth species in both the treatment and control areas using pheromone traps. Record the number of moths captured per trap per week.

  • Pheromone Dispenser Application: In the treatment area, deploy the this compound dispensers according to the manufacturer's recommended density and placement guidelines. The control area remains untreated.

  • Post-treatment Monitoring: Continue monitoring moth populations in both the treatment and control areas using the same trapping protocol as in the pre-treatment phase. Data should be collected weekly for a minimum of one full generation of the target pest.

  • Mating Assessment (Optional): To directly assess the impact on mating, sentinel virgin females can be placed in both the treatment and control areas. After a set period (e.g., 24-48 hours), these females are collected and dissected to check for the presence of spermatophores, indicating successful mating.

  • Data Analysis: Compare the average number of moths captured per trap per week in the treatment area to the control area. Calculate the percentage reduction in trap captures. If mating assessment was performed, compare the percentage of mated females in the treatment and control groups.

Insecticide Efficacy Bioassay

This protocol outlines a standard laboratory bioassay to determine the efficacy of a traditional insecticide.

Objective: To determine the dose-response relationship and mortality rate of a target insect pest to a specific insecticide.

Materials:

  • Technical grade insecticide (e.g., Malathion, Chlorpyrifos).

  • Acetone or another suitable solvent.

  • Spray tower or other calibrated application device.

  • Petri dishes or similar containers.

  • A laboratory-reared population of the target insect species.

  • Controlled environment chamber (temperature, humidity, photoperiod).

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of insecticide concentrations by dissolving the technical grade insecticide in the appropriate solvent. A control solution of solvent only should also be prepared.

  • Insect Treatment: Place a known number of insects (e.g., 20-30 adults) in each petri dish. Using the spray tower, apply a precise volume of each insecticide concentration (and the solvent control) to the insects.

  • Incubation: After treatment, transfer the insects to clean containers with a food source and place them in a controlled environment chamber set to optimal conditions for the species.

  • Mortality Assessment: Assess insect mortality at set time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Calculate the percentage mortality for each insecticide concentration at each time point, correcting for any mortality in the control group using Abbott's formula. A dose-response curve can then be generated to determine the LC50 (lethal concentration to kill 50% of the population).

Signaling Pathways and Mechanisms of Action

The disparate modes of action of this compound and traditional insecticides are rooted in their distinct interactions with the insect's nervous and sensory systems.

This compound: Pheromone Perception Pathway

This compound functions by disrupting the normal process of chemical communication between male and female moths. The male moth's antenna is exquisitely sensitive to the female-produced pheromone. The introduction of a high concentration of synthetic pheromone into the environment overwhelms the male's sensory system, making it difficult or impossible for him to locate a calling female. This leads to a reduction in mating and, consequently, a decline in the pest population.

Pheromone_Perception_Pathway cluster_air Air cluster_antenna Male Moth Antenna cluster_brain Brain (Antennal Lobe) Pheromone (Z,E)-9,12- Tetradecadienyl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation & Ion Channel Opening Behavior Mate-Seeking Behavior Neuron->Behavior Signal Transduction (Action Potential) Organophosphate_Mechanism cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Normally broken down by Continuous_Stimulation Continuous Nerve Stimulation ACh_receptor->Continuous_Stimulation Leads to (in presence of OP) OP Organophosphate Insecticide OP->AChE Inhibits Paralysis Paralysis & Death Continuous_Stimulation->Paralysis Comparative_Workflow start Define Pest & Study Site pretreatment Pre-treatment Population Monitoring start->pretreatment treatments Apply Treatments pretreatment->treatments md Mating Disruption (ZETA) treatments->md insecticide Traditional Insecticide treatments->insecticide control Untreated Control treatments->control posttreatment Post-treatment Monitoring (Population & Damage) md->posttreatment insecticide->posttreatment control->posttreatment data_analysis Data Analysis (Statistical Comparison) posttreatment->data_analysis conclusion Draw Conclusions on Relative Efficacy data_analysis->conclusion

References

Synergistic Interactions of (Z,E)-9,12-Tetradecadienyl Acetate with Pheromone Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z,E)-9,12-Tetradecadienyl acetate (ZETA) is a pivotal semiochemical, acting as the primary sex pheromone component for numerous lepidopteran pest species. Its efficacy in pest management strategies, such as mating disruption and mass trapping, can be significantly influenced by the presence of other compounds within the pheromone blend. This guide provides a comparative analysis of the synergistic and, in some cases, inhibitory effects observed when ZETA is combined with other pheromone constituents, supported by experimental data from peer-reviewed studies.

Comparative Efficacy of this compound in Pheromone Blends

The following table summarizes quantitative data from various studies, comparing the performance of ZETA alone versus its combination with other components in attracting or disrupting the mating of several key insect pests.

Insect Species Pheromone Components Compared Metric ZETA Alone ZETA in Blend Blend Composition Key Finding Citation
Cadra cautella (Almond Moth)ZETA vs. ZETA + ZTAMating DisruptionLess effectiveMore effective14:1 (ZETA:ZTA)(Z)-9-tetradecadien-1-yl acetate (ZTA) acts as a synergist, enhancing mating disruption.[1]
Plodia interpunctella (Indian Meal Moth)ZETA vs. Four-component blendMating Disruption93% disruptionNo significant differenceZETA, Z9,E12-14:OH, Z9,E12-14:Ald, Z9-14:OAcThe single major component (ZETA) is as effective for mating disruption as the more complex four-component blend.[2]
Plodia interpunctella (Indian Meal Moth)Vegetable Oil vs. Vegetable Oil + PheromoneTrap Captures (Females)Higher captureSignificantly reduced captureZ9,E12–14:OAc and Z9,E12–14:OH (7:3 ratio)The addition of sex pheromone to vegetable oil lures had an inhibitory effect on female capture.[3]
Spodoptera litura (Tobacco Cutworm)Not explicitly comparedTrap Captures-Effective9:1 or 99:1 (Z,E)-9,11-tetradecadienyl acetate : ZETA'Litlure' is a two-component blend used for monitoring and mass trapping.[4][5]
Euzophera pyriellaZ9E12-14:OH vs. Z9E12-14:OH + Z8-12:AcMale Moths TrappedEffectiveNo significant differenceVarious ratiosThe addition of (Z)-8-Dodecenyl acetate did not significantly increase trap captures compared to (Z,E)-9,12-Tetradecadien-1-ol alone.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the key studies cited.

Mating Disruption Assay for Cadra cautella
  • Objective: To determine the effect of different ZETA:ZTA ratios on the mating of Cadra cautella.

  • Experimental Setup: Mating cages were used where various ratios of ZETA and (Z)-9-tetradecadien-1-yl acetate (ZTA) were released.

  • Procedure:

    • Virgin male and female C. cautella moths (2-4 days old) were introduced into the mating cages.

    • Different pheromone blend ratios were dispensed into the cages. A hexane-only control was also used.

    • After a set period, the moths were recaptured.

    • Female moths were dissected to check for the presence of spermatophores, which indicates successful mating.

    • The percentage of mated females in the presence of different pheromone blends was compared to the control.

  • Data Analysis: Analysis of variance (ANOVA) followed by Tukey's test was used to compare the mean percentage of mated females among the different treatments.[1]

Mating Disruption Assay for Plodia interpunctella
  • Objective: To compare the mating disruption efficacy of ZETA alone versus a four-component pheromone blend.

  • Experimental Setup: Experiments were conducted in 2.5 m x 2.5 m x 2.5 m polythene cubicles housed in a greenhouse. Pheromones were released using an MSTRS spraying system every 15 minutes.

  • Procedure:

    • The one-component (ZETA) or four-component pheromone blend was released into the cubicles at different doses.

    • Virgin P. interpunctella moths were released into the cubicles.

    • After 24 hours, the moths were recaptured.

    • Females were dissected to determine the presence of a spermatophore, indicating successful mating.

    • Electroantennogram (EAG) measurements were also taken to monitor the aerial concentrations of the pheromone.

  • Data Analysis: The percentage of mated females in the treatment groups was compared to a control group with no pheromone release.[2]

Field Trapping of Spodoptera litura
  • Objective: To monitor male moth activity using a two-component pheromone blend.

  • Experimental Setup: Pheromone traps baited with 'litlure' were placed in field crops.

  • Procedure:

    • Lures containing a 9:1 mixture of (Z,E)-9,11-tetradecadienyl acetate and ZETA were placed in traps.

    • Traps were deployed in the field, and the number of captured male moths was recorded weekly.

    • The correlation between the number of male moths caught and the number of egg masses laid in the field was also studied.

  • Data Analysis: The mean weekly moth catches were calculated and correlated with oviposition levels.[4]

Visualizing Experimental Workflows and Pheromone Signaling

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a simplified model of pheromone perception leading to a behavioral response.

Experimental_Workflow_Mating_Disruption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pheromone Prepare Pheromone Blends (ZETA vs. Blend) Release Release Pheromone (Treatment vs. Control) Pheromone->Release Moths Rear & Select Virgin Moths Setup Introduce Moths to Experimental Arena Moths->Setup Setup->Release Exposure Allow Time for Interaction Release->Exposure Recapture Recapture Moths Exposure->Recapture Dissect Dissect Females for Spermatophore Presence Recapture->Dissect Calculate Calculate Mating Percentage Dissect->Calculate Compare Compare Treatments to Control Calculate->Compare

Caption: Workflow for a typical mating disruption experiment.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecules (ZETA + Synergists) Antenna Male Moth Antenna Pheromone->Antenna Binding ORs Odorant Receptors (ORs) Antenna->ORs Neuron Olfactory Receptor Neuron (ORN) Firing ORs->Neuron Activation Brain Antennal Lobe & Brain Processing Neuron->Brain Signal Transduction Behavior Behavioral Response (Attraction, Mating) Brain->Behavior Decision

Caption: Simplified pathway of pheromone perception leading to behavior.

References

Cross-Reactivity of Moth Species to (Z,E)-9,12-Tetradecadienyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:OAc) is a major sex pheromone component for numerous moth species, particularly within the families Pyralidae and Noctuidae. This guide provides a comparative analysis of the cross-reactivity of different moth species to this pheromone, supported by electrophysiological and behavioral data. The information presented is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies.

Electrophysiological Response Comparison

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. The following table summarizes the EAG responses of several moth species to Z9,E12-14:OAc and other related pheromone components. The data is compiled from various studies to provide a comparative overview of antennal sensitivity.

Moth SpeciesFamilyPheromone Component(s)EAG Response to this compound (mV ± SE)Other Relevant EAG Data (mV ± SE)
Spodoptera exigua (Beet Armyworm) NoctuidaeZ9,E12-14:OAc (major), Z9-14:OH, Z11-16:OAc[1]~1.8 ± 0.2 (at 1000 ng)[2]Responds to S. litura's specific component Z9,E11-14:OAc, but at a lower level than its own major component[2].
Spodoptera litura (Tobacco Cutworm) NoctuidaeZ9,E11-14:OAc (major), Z9,E12-14:OAc (shared with S. exigua)[2]Elicits a significant response, though weaker than the response of S. exigua[2].Shows a stronger response to its own major component, Z9,E11-14:OAc[2].
Plodia interpunctella (Indian Meal Moth) PyralidaeZ9,E12-14:OAc (major)[3]Strong EAG response observed[3].Also responds strongly to the monounsaturated pheromone component Z9-14:OAc[3].
Cadra cautella (Almond Moth) PyralidaeZ9,E12-14:OAc (major), Z9-14:Ac (minor)[3]Utilizes Z9,E12-14:OAc as its primary sex pheromone, indicating a strong antennal response. Specific comparative mV data was not available in the reviewed literature.The blend of Z9,E12-14:OAc and Z9-14:Ac is crucial for optimal attraction[3].
Ephestia kuehniella (Mediterranean Flour Moth) PyralidaeZ9,E12-14:OAc (major)Known to use Z9,E12-14:OAc as a sex pheromone, suggesting a significant EAG response. Specific comparative mV data was not available in the reviewed literature.Shares common pheromonal components with other stored product pests in the Pyralidae family[4].
Plutella xylostella (Diamondback Moth) PlutellidaeZ11-16:OAc, Z11-16:Ald, Z11-16:OHElicited a significant EAG response to Z9,E12-14:OAc from the noctuid moths S. litura and S. exigua.The response to Z9,E12-14:OAc was greater than to other tested noctuid pheromone components.

Experimental Protocols

Electroantennography (EAG) Assay

Objective: To measure the electrical output from a moth's antenna in response to stimulation by airborne pheromone components.

Materials:

  • Adult male moths (typically 1-3 days old and virgin)

  • This compound and other test compounds

  • Solvent (e.g., hexane)

  • Micropipettes

  • Filter paper strips

  • Glass Pasteur pipettes (stimulus cartridges)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of the synthetic pheromone compounds in the chosen solvent. A known volume (e.g., 10 µL) of each dilution is applied to a filter paper strip. The solvent is allowed to evaporate completely. The filter paper is then inserted into a Pasteur pipette.

  • Antenna Preparation: An adult male moth is restrained, and one of its antennae is excised at the base. The excised antenna is mounted between two electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Stimulation and Recording: A continuous stream of purified and humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube. A puff of air is then passed through the stimulus pipette, carrying the pheromone molecules over the antenna. The resulting change in electrical potential (the EAG response) is amplified, recorded, and measured in millivolts (mV).

  • Data Analysis: The amplitude of the EAG response is measured as the maximum depolarization from the baseline. Responses to different compounds and concentrations are compared. A control stimulus (solvent only) is used to establish a baseline response.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions

  • Adult male moths (typically 1-3 days old and virgin)

  • Pheromone dispenser (e.g., rubber septum, filter paper)

  • Synthetic pheromone compounds

  • Video recording equipment

  • Release cages

Procedure:

  • Wind Tunnel Setup: The wind tunnel is typically a clear tube (e.g., glass or Plexiglas) with a fan at one end to generate a laminar airflow of a specific velocity (e.g., 30-50 cm/s). The interior is often illuminated with red light, to which moths are less sensitive, allowing for observation without disturbing their natural behavior.

  • Pheromone Source: A dispenser loaded with a specific amount of the synthetic pheromone is placed at the upwind end of the tunnel.

  • Moth Acclimation and Release: Male moths are individually placed in release cages and allowed to acclimate to the wind tunnel conditions for a period before the experiment. The release cage is then opened remotely to allow the moth to fly into the pheromone plume.

  • Behavioral Observation: The flight path and behaviors of the moth are recorded using a video camera. Key behaviors to be quantified include:

    • Activation: Percentage of moths that take flight.

    • Upwind Flight: Percentage of moths that fly upwind towards the pheromone source.

    • Zigzagging Flight: The characteristic flight pattern of moths navigating a pheromone plume.

    • Source Contact: Percentage of moths that land on or very near the pheromone source.

  • Data Analysis: The recorded videos are analyzed to score the different behaviors. The percentages of moths exhibiting each behavior in response to different pheromone treatments are compared.

Visualized Workflows and Pathways

Experimental_Workflow_EAG cluster_prep Stimulus Preparation cluster_eag EAG Recording cluster_analysis Data Analysis Pheromone Pheromone Compound Dilutions Serial Dilutions Pheromone->Dilutions Solvent Solvent (Hexane) Solvent->Dilutions FilterPaper Apply to Filter Paper Dilutions->FilterPaper StimulusCartridge Load into Pipette FilterPaper->StimulusCartridge Stimulation Puff Pheromone StimulusCartridge->Stimulation Moth Male Moth Antenna Excise Antenna Moth->Antenna Mounting Mount on Electrodes Antenna->Mounting Airflow Continuous Airflow Mounting->Airflow Airflow->Stimulation Recording Record EAG Signal (mV) Stimulation->Recording Depolarization Analysis Measure Response Amplitude Recording->Analysis Comparison Compare Responses Analysis->Comparison

Caption: Workflow for a typical Electroantennography (EAG) experiment.

Behavioral_Assay_Workflow Start Start Setup Set up Wind Tunnel (Airflow, Light) Start->Setup PheromoneSource Place Pheromone Source Upwind Setup->PheromoneSource Acclimate Acclimate Male Moth PheromoneSource->Acclimate Release Release Moth Downwind Acclimate->Release Observe Observe & Record Behavior (2-5 min) Release->Observe Activation Activation (Take Flight) Observe->Activation UpwindFlight Upwind Flight Activation->UpwindFlight Yes NoResponse No Response Activation->NoResponse No SourceContact Source Contact UpwindFlight->SourceContact Yes End End UpwindFlight->End No SourceContact->End Yes NoResponse->End

References

Validating the Species-Specificity of (Z,E)-9,12-Tetradecadienyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Z,E)-9,12-Tetradecadienyl acetate (ZETA), a widely utilized insect sex pheromone, with alternative compounds. Through an objective analysis of its species-specificity, supported by experimental data, this document serves as a valuable resource for researchers in chemical ecology and professionals involved in the development of pest management strategies.

This compound is the major sex pheromone component for a variety of lepidopteran pests, making it a critical tool for monitoring and controlling insect populations through techniques like mating disruption and mass trapping.[1][2] Its efficacy is intrinsically linked to its species-specificity, a factor determined by the precise chemical structure and the unique olfactory systems of target insects.

Performance Comparison: ZETA vs. Alternative Pheromones

The specificity of ZETA is highlighted when compared to its isomers and other structurally related compounds. Even minor changes in the pheromone blend or the stereochemistry of the double bonds can significantly impact the behavioral response of male moths.

Table 1: Comparative Efficacy of Pheromone Lures in Field and Laboratory Assays

Pheromone/BlendTarget SpeciesAssay TypeKey FindingsReference
This compound (ZETA) Plodia interpunctella (Indian Meal Moth)Field TrappingTraps baited with 10 mg of ZETA captured significantly more males than those with 1 mg in both the presence and absence of mating disruption.[3][4][3][4]
This compound (ZETA)Euzophera pinguis (Olive Pyralid Moth)Field Trial>95% reduction in male captures in pheromone-treated plots.[5][5]
This compound (ZETA)Ephestia cautella (Almond Moth)Laboratory AssayMating disruption varied with pheromone concentration and airflow.[6][6]
ZETA vs. ZETA + Food AttractantPlodia interpunctellaField TrappingDome traps baited with a combination of pheromone and kairomone oil were highly effective.[7][7]
(Z,E)-9,11-Tetradecadienyl acetate + this compound Spodoptera litura (Tobacco Cutworm)Field TrappingA 9:1 blend of (Z,E)-9,11-TDA and ZETA is an effective attractant. The presence of ZETA is crucial for attraction.[8][8]
(Z)-9-Tetradecen-1-yl acetate Spodoptera exigua (Beet Armyworm)Wind TunnelA blend of ZETA and (Z)-9-tetradecen-1-ol was most attractive.[9][9]
(Z,Z)-9,12-Tetradecadienyl acetate Plodia interpunctellaN/AWhile ZETA is the primary attractant, the (Z,Z) isomer can act as a behavioral antagonist in some species.

Experimental Protocols

To validate the species-specificity of pheromones, researchers employ a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential pheromone components and assessing the sensitivity of an insect's olfactory system.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a male moth.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing the test odorant are introduced into this airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon introduction of the odorant indicates an antennal response.

  • Data Analysis: The amplitude of the EAG response is measured and compared across different compounds and concentrations.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.

Protocol:

  • Acclimatization: Male moths are placed in the wind tunnel for a period to acclimate to the light, temperature, and humidity conditions.

  • Pheromone Source: A lure containing the test pheromone is placed at the upwind end of the tunnel.

  • Insect Release: Moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors include:

    • Activation: Initial response to the pheromone plume (e.g., wing fanning).

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight pattern within the plume.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared between different pheromone treatments.[10][11][12]

Visualizing Key Processes

To further elucidate the mechanisms underlying pheromone specificity, the following diagrams illustrate the biosynthetic pathway of ZETA and the workflows for the key experimental protocols.

G Biosynthesis of this compound (ZETA) cluster_0 Precursor cluster_1 Modification cluster_2 Final Synthesis Palmitic Acid (16:0) Palmitic Acid (16:0) Δ11-Desaturase Δ11-Desaturase Palmitic Acid (16:0)->Δ11-Desaturase (Z)-11-Hexadecenoic Acid (Z)-11-Hexadecenoic Acid Δ11-Desaturase->(Z)-11-Hexadecenoic Acid Chain Shortening (β-oxidation) Chain Shortening (β-oxidation) (Z)-11-Hexadecenoic Acid->Chain Shortening (β-oxidation) (Z)-9-Tetradecenoic Acid (Z)-9-Tetradecenoic Acid Chain Shortening (β-oxidation)->(Z)-9-Tetradecenoic Acid Δ12-Desaturase Δ12-Desaturase (Z)-9-Tetradecenoic Acid->Δ12-Desaturase (Z,E)-9,12-Tetradecenoic Acid (Z,E)-9,12-Tetradecenoic Acid Δ12-Desaturase->(Z,E)-9,12-Tetradecenoic Acid Reduction Reduction (Z,E)-9,12-Tetradecenoic Acid->Reduction (Z,E)-9,12-Tetradecadien-1-ol (Z,E)-9,12-Tetradecadien-1-ol Reduction->(Z,E)-9,12-Tetradecadien-1-ol Acetylation Acetylation (Z,E)-9,12-Tetradecadien-1-ol->Acetylation This compound (ZETA) This compound (ZETA) Acetylation->this compound (ZETA)

Caption: Biosynthetic pathway of this compound in moths.[2][13][14][15]

G Experimental Workflow: Electroantennography (EAG) cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis A Excise Antenna from Male Moth B Mount Antenna on Electrodes A->B C Deliver Continuous Airflow B->C D Introduce Odorant Puff C->D E Amplify & Record Antennal Signal D->E F Measure EAG Response Amplitude E->F G Compare Responses to Different Compounds F->G

Caption: Workflow for conducting an electroantennography (EAG) experiment.

G Experimental Workflow: Wind Tunnel Bioassay cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Moths to Tunnel Conditions B Place Pheromone Lure at Upwind End A->B C Release Moths at Downwind End B->C D Observe & Record Flight Behavior C->D E Quantify Behavioral Responses (Take-off, Upwind Flight, Source Contact) D->E F Compare Behavior Across Treatments E->F

Caption: Workflow for conducting a wind tunnel bioassay.

References

The Economic and Efficacy Equation: A Comparative Guide to (Z,E)-9,12-Tetradecadienyl Acetate in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic implementation of pest control measures is a critical component of ensuring product integrity and economic viability. This guide provides a comprehensive cost-benefit analysis of utilizing (Z,E)-9,12-Tetradecadienyl acetate (ZETA), the primary sex pheromone of the Indian meal moth (Plodia interpunctella) and other stored-product moths, within an Integrated Pest Management (IPM) framework. We objectively compare its performance against traditional chemical insecticides and other biorational alternatives, supported by experimental data and detailed methodologies.

This compound is a powerful tool for mating disruption (MD), a technique that permeates an environment with a synthetic pheromone to confuse male insects and prevent them from locating females, thereby suppressing pest populations.[1][2][3] This approach offers a targeted and environmentally benign alternative to broad-spectrum insecticides.

Performance and Cost Comparison of Pest Management Strategies

The decision to adopt a specific pest management strategy hinges on a careful evaluation of its efficacy, cost-effectiveness, and broader impacts. The following tables summarize the quantitative data comparing ZETA-based mating disruption with conventional insecticides and biological control agents.

Parameter This compound (ZETA) Mating Disruption Conventional Insecticides (e.g., Deltamethrin, Pyrethrins) Biological Control Agents (e.g., Trichogramma parasitoids)
Efficacy High reduction in moth populations (up to 85% reduction in captures).[1][2] Effective at low pest densities.High mortality on various surfaces, but efficacy can be reduced on porous materials.[4]Efficacy can be variable and depends on environmental conditions and proper release timing.
Cost Initial investment in dispensers can be higher. Long-term cost savings through reduced need for chemical applications and less product loss.[5] Pheromone traps and lures range from approximately $7.99 to $28.76 for multi-packs.[6] Mating disruption dispenser packs can cost around $218.31.[7]Costs include the chemical, application equipment, and labor. Potential for recurring applications.Costs vary widely depending on the agent and application rate. For example, Trichogramma releases can be a recurring cost.
Product Loss Reduction Significant reduction in product damage and contamination by preventing infestations.[8][9]Effective in preventing infestations when applied correctly, but residues can be a concern.Can reduce pest populations and subsequent damage, but may not provide complete control.
Labor Requirements Initial setup of dispensers. Reduced labor for repeated spray applications.[5]Labor-intensive application, especially in large facilities. Requires certified applicators.Requires careful monitoring and timely release of agents.
Environmental & Safety Impact Non-toxic and species-specific, with minimal impact on non-target organisms and the environment.[5][10] No chemical residues on products.[11]Potential for environmental contamination of soil, water, and air.[12][13] Poses risks to human health and non-target organisms.[14]Generally safe for the environment and non-target species.
Resistance Management Low risk of resistance development due to its mode of action.High risk of insect populations developing resistance to chemical insecticides.Low risk of resistance.

Table 1: Comparative Analysis of Pest Management Strategies

Cost Component This compound (ZETA) Mating Disruption Conventional Insecticides Biological Control
Initial Investment Pheromone dispensers and lures.Application equipment (sprayers, foggers).Rearing or purchasing of biological agents.
Recurring Costs Replacement of pheromone lures/dispensers (typically every 2-6 months).[5][15]Purchase of insecticides, labor for application.Periodic release of biological agents.
Indirect Costs -Potential product recalls due to residue, costs of regulatory compliance, potential health costs.[11]Monitoring costs to ensure agent efficacy.
Economic Benefit Reduced product loss, premium for "pesticide-free" products, reduced labor costs over time.[16]Rapid knockdown of high pest populations.Can be part of an organic certification program.

Table 2: Cost-Benefit Breakdown of Pest Management Strategies

Experimental Protocols

A robust evaluation of any pest management strategy requires standardized experimental protocols. The following outlines key methodologies for assessing the efficacy of this compound.

Efficacy Evaluation using "Trap Shutdown"

This method assesses the effectiveness of mating disruption by monitoring the capture of male moths in pheromone-baited traps. A significant reduction in trap captures in the treated area compared to a control area indicates successful disruption of the males' ability to locate the pheromone source.[16][17]

Methodology:

  • Site Selection: Choose two similar facilities or two separate areas within a large facility. Designate one as the treatment area and the other as the control.

  • Pre-Treatment Monitoring: Deploy a grid of pheromone-baited sticky traps (e.g., delta traps) in both areas for a baseline period (e.g., 2-4 weeks) to establish initial moth population levels.[15][18][19][20][21] Record the number of moths captured per trap per week.

  • Treatment Application: In the treatment area, deploy ZETA mating disruption dispensers according to the manufacturer's recommended density. The control area remains untreated.

  • Post-Treatment Monitoring: Continue monitoring the traps in both areas for an extended period (e.g., several months).

  • Data Analysis: Compare the mean number of moths captured per trap per week in the treatment area versus the control area. A statistically significant reduction in captures in the treatment area indicates effective mating disruption.

Assessment of Mating Success

This protocol directly measures the impact of mating disruption on the reproductive success of the pest population.

Methodology:

  • Sentinel Females: Place sentinel virgin female moths in cages within both the treatment and control areas.

  • Mating Assessment: After a set period (e.g., 48-72 hours), retrieve the females and dissect them to check for the presence of spermatophores, which indicates mating has occurred.

  • Data Analysis: Compare the percentage of mated females in the treatment area to the control area. A lower percentage of mated females in the treatment area demonstrates the efficacy of the mating disruption strategy.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Trap_Shutdown cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment pre_treat Deploy Pheromone Traps (Treatment & Control Areas) pre_monitor Monitor Baseline Moth Captures pre_treat->pre_monitor 2-4 weeks apply_md Apply ZETA Mating Disruption Dispensers (Treatment Area Only) pre_monitor->apply_md post_monitor Continue Monitoring Moth Captures apply_md->post_monitor analyze Analyze Data: Compare Trap Captures post_monitor->analyze

Experimental workflow for the 'trap shutdown' method.

Logical relationship of costs and benefits in pest management.

Conclusion

The use of this compound for mating disruption presents a compelling case for its integration into modern IPM programs for stored-product moths. While the initial investment in pheromone-based systems may be higher than for some conventional insecticides, the long-term economic benefits, coupled with significant environmental and safety advantages, position it as a sustainable and effective solution. The reduction in chemical residues not only protects consumer health but can also provide a valuable marketing advantage.[11][16] Furthermore, the potential for more cost-effective bioproduction of ZETA in the future could further enhance its economic viability.[11][22] For researchers and professionals in drug development and other high-value industries, where product purity and safety are paramount, the adoption of ZETA-based mating disruption offers a scientifically sound and economically prudent approach to pest management.

References

Comparing the effectiveness of different (Z,E)-9,12-Tetradecadienyl acetate dispenser types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (Z,E)-9,12-Tetradecadienyl Acetate Dispenser Effectiveness

For researchers and professionals in drug development and pest management, the selection of an appropriate dispenser for semiochemicals like this compound is a critical factor in ensuring the efficacy and longevity of field applications. This guide provides a comparative overview of common dispenser types, supported by experimental data from analogous pheromone studies, and outlines detailed protocols for their evaluation.

This compound is a key sex pheromone component for a variety of lepidopteran pests, including the Indian meal moth (Plodia interpunctella), Mediterranean flour moth (Ephestia kuehniella), and tobacco moth (Ephestia elutella).[1][2] Its effective use in mating disruption and monitoring programs is highly dependent on the controlled release from a dispenser. The ideal dispenser should provide a consistent release rate over a prolonged period, be resistant to environmental degradation, and be cost-effective for large-scale deployment.

Comparison of Common Dispenser Types

While specific comparative studies on dispensers for this compound are limited in the public domain, extensive research on dispensers for other lepidopteran pheromones provides valuable insights into the expected performance of different materials. The following tables summarize quantitative data from studies on analogous compounds, illustrating the typical release characteristics and field performance of common dispenser types.

Table 1: Pheromone Release Rate from Different Dispenser Types (Analogous Compounds)

Dispenser TypePheromone CompoundInitial Loading (mg)Mean Release Rate (µ g/day )Study Duration (days)Source
Rubber Septum(Z)-8-dodecenyl acetate0.13.628[3]
Rubber Septum(Z,Z)-3,13-octadecadienyl acetate1~1460[4]
Polyethylene Vial(Z,Z)-3,13-octadecadienyl acetate1~4060[4]
Isonet® L (Laminate)(E,Z)-7,9-dodecadien-1-yl acetate185.51200140[5]
RAK® 1+2 MIX (Ampoule)(E,Z)-7,9-dodecadien-1-yl acetateNot Specified1000Not Specified[6]

Table 2: Field Efficacy of Different Dispenser Types (Analogous Compounds)

Dispenser TypeTarget PestMean Trap Catch (moths/trap/week)Duration of EfficacySource
Rubber SeptumGrapholita molesta~15-25> 4 weeks[3]
Polyethylene VialSynanthedon scitulaHigher initial catch, declined after 2 months~2 months[4]
Rubber SeptumSynanthedon scitulaLower initial catch, sustained for > 4 months> 6 months[4]

Experimental Protocols

The evaluation of pheromone dispenser effectiveness involves two main stages: laboratory analysis of release rates and field trials to assess biological activity.

Laboratory Measurement of Pheromone Release Rate

A common method for determining the release rate of a pheromone from a dispenser is through volatile collection in a controlled environment.[7][8]

Objective: To quantify the amount of this compound released from different dispenser types over time under controlled temperature, humidity, and airflow.

Materials:

  • Flow-through volatile collection system[7][8]

  • Glass chambers for holding dispensers

  • Air pump with flowmeter

  • Adsorbent tubes (e.g., polyurethane foam)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., n-dodecane)[5]

  • Solvents for extraction (e.g., hexane)

  • Climate-controlled chamber or incubator

Procedure:

  • Place individual dispensers in separate glass chambers within the volatile collection system.

  • Maintain a constant temperature and airflow through the chambers.

  • Collect the released pheromone at set intervals (e.g., 24 hours) by passing the effluent air through an adsorbent tube.

  • Extract the collected pheromone from the adsorbent using a suitable solvent and the addition of an internal standard.

  • Analyze the extracts by GC-MS to quantify the amount of this compound released.

  • Repeat the collection and analysis over the expected lifespan of the dispenser to determine the release profile.

Alternatively, the gravimetric method can be used, where dispensers are weighed at regular intervals to determine the mass loss due to pheromone release.[5] Another approach is the analysis of residual pheromone, where dispensers are periodically collected from the field and the remaining pheromone is extracted and quantified.[5][9]

Experimental_Workflow_Release_Rate cluster_prep Preparation cluster_lab Laboratory Analysis cluster_data Data Analysis Dispenser_Types Select Dispenser Types (e.g., Rubber Septum, PE Vial) Pheromone_Loading Load Dispensers with This compound Dispenser_Types->Pheromone_Loading Volatile_Collection Volatile Collection System (Controlled Environment) Pheromone_Loading->Volatile_Collection GC_MS_Analysis GC-MS Quantification of Released Pheromone Volatile_Collection->GC_MS_Analysis Release_Profile Determine Release Rate and Profile GC_MS_Analysis->Release_Profile Comparison Compare Dispenser Performance Release_Profile->Comparison

Diagram 1: Workflow for Laboratory Evaluation of Pheromone Release Rates.
Field Trapping Experiments

Field trials are essential to determine the practical effectiveness of different dispenser types in attracting the target insect species.

Objective: To compare the number of target moths captured in traps baited with different this compound dispenser types under field conditions.

Materials:

  • Insect traps (e.g., wing traps, delta traps, or funnel traps)[10][11][12]

  • Dispensers to be tested, loaded with a standardized amount of pheromone.

  • Unbaited (control) dispensers.

  • Field plots with a known or suspected population of the target pest.

  • Randomized complete block design layout.[13]

Procedure:

  • Select a suitable field site and divide it into multiple blocks.

  • Within each block, randomly assign the different dispenser types (treatments) and a control to the traps.

  • Deploy the traps at a standardized height and spacing, following established protocols for the target species.[3][13]

  • Check the traps at regular intervals (e.g., weekly) and record the number of captured target moths.

  • Replace trap liners and re-randomize trap locations within each block at each check to minimize positional effects.

  • Continue the experiment for the expected field life of the dispensers.

  • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different dispenser types.[13]

Experimental_Workflow_Field_Trial cluster_setup Field Setup cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis & Conclusion Field_Selection Select Field Site Trap_Deployment Deploy Traps in Randomized Block Design Field_Selection->Trap_Deployment Baiting Bait Traps with Different Dispenser Types + Control Trap_Deployment->Baiting Trap_Check Weekly Trap Monitoring Baiting->Trap_Check Data_Recording Record Moth Captures Trap_Check->Data_Recording Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Recording->Statistical_Analysis Efficacy_Comparison Compare Field Efficacy of Dispensers Statistical_Analysis->Efficacy_Comparison

References

A Comparative Guide to the Behavioral Responses of Male and Female Insects to (Z,E)-9,12-Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral responses of male and female insects to (Z,E)-9,12-tetradecadienyl acetate (ZETA), a prominent sex pheromone component in numerous moth species. The information presented herein is supported by experimental data to facilitate objective analysis and inform future research and development in areas such as pest management and neurobiology.

Introduction to this compound (ZETA)

This compound is a major component of the female-produced sex pheromone in a variety of economically significant moth species, including the Indian meal moth (Plodia interpunctella), the almond moth (Cadra cautella), and the beet armyworm (Spodoptera exigua)[1][2][3]. In these species, ZETA plays a crucial role in chemical communication, primarily for the purpose of mate attraction[2][3]. The biosynthesis of this pheromone in female moths is a well-defined process involving a series of enzymatic reactions[2][3]. While the upwind flight and mating behaviors of males in response to ZETA are well-documented, recent studies have revealed that female insects also detect and respond to this compound, a phenomenon termed "autodetection," leading to distinct behavioral modifications.

This guide will delve into the sex-specific behavioral repertoires elicited by ZETA, present available quantitative data, detail common experimental protocols for studying these behaviors, and illustrate the underlying biological pathways.

Comparison of Behavioral Responses

The behavioral responses to ZETA are starkly dimorphic between the sexes. Males exhibit long-range attraction and orientation towards the pheromone source, a classic mate-finding behavior. In contrast, females display more subtle, short-range responses that appear to modulate their own reproductive state and spatial distribution.

It is important to note that while electrophysiological studies have directly compared the antennal responses of both sexes to certain pheromone components, comprehensive studies presenting side-by-side quantitative behavioral data for both male and female insects in response to ZETA are limited. The following tables summarize the available data from various studies.

Table 1: Behavioral Responses of Male Insects to this compound and Related Compounds
SpeciesCompound(s)Assay TypeDosage/ConcentrationObserved BehaviorsQuantitative Data
Plodia interpunctellaThis compound (ZETA)Wind TunnelNot specifiedUpwind flight, landing near source-
Spodoptera exiguaZETAElectroantennogram (EAG)Not specifiedAntennal depolarizationStrong EAG response
Plodia interpunctellaZETAElectroantennogram (EAG)Not specifiedAntennal depolarizationStrong EAG response
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-olField Trapping200 µgAttraction to trapSignificantly higher trap catches compared to control
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-olElectroantennogram (EAG)Not specifiedAntennal depolarizationStrongest EAG response among tested compounds
Table 2: Behavioral Responses of Female Insects to this compound (Autodetection)
SpeciesCompound(s)Assay TypeObserved BehaviorsQuantitative Data
Plodia interpunctellaSynthetic pheromone lure containing ZETABehavioral ObservationAltered calling behavior (increase or decrease depending on strain), decreased walking time, increased cleaning timeStrain-dependent increase/decrease in calling duration.
Grapholita molestaSynthetic pheromoneBehavioral ObservationIncreased proportion of females calling, increased flight duration, earlier onset of callingSignificant increases in the proportion of females calling and in overall flight duration.
Choristoneura rosaceanaSynthetic pheromoneBehavioral ObservationIncreased proportion of females calling, increased flight durationSignificant increases in the proportion of females calling and in overall flight duration.
Trichoplusia ni(Z)-7-dodecenyl acetateElectroantennogram (EAG)Antennal depolarizationPeak EAG response at 100 µg, response declines with age.[4]

Experimental Protocols

The study of insect behavioral responses to pheromones employs a variety of specialized techniques. Below are detailed methodologies for key experiments cited in the literature.

Wind Tunnel Bioassay

This assay is used to observe and quantify the flight behavior of insects in response to a controlled plume of a volatile chemical.

  • Apparatus: A typical wind tunnel consists of a flight chamber (e.g., 200 cm length × 75 cm height × 75 cm width) with a fan at one end to generate a laminar airflow (e.g., 30 cm/s). The air is often filtered with activated charcoal to remove contaminants. The interior is usually illuminated with red light to simulate scotophase conditions.

  • Insect Preparation: Moths are sexed in the pupal stage and kept in separate containers to ensure they are unmated. Adult moths (typically 2-3 days old) are acclimated to the experimental conditions (temperature, humidity, light) for at least 2 hours before the assay.

  • Stimulus Preparation and Delivery: The pheromone is typically dissolved in a solvent like hexane. A specific dose is applied to a dispenser, such as a filter paper or rubber septum, which is then placed at the upwind end of the tunnel.

  • Experimental Procedure: Individual insects are released from a cage at the downwind end of the tunnel. Their behavior is observed for a set period (e.g., 5 minutes). The following behaviors are often recorded:

    • Take-off: The initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Distance flown: How far up the tunnel the insect flies (e.g., halfway, to the source).

    • Landing: Landing on or near the pheromone source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated. Statistical tests (e.g., Chi-square test) are used to compare responses to different treatments (e.g., pheromone vs. solvent control).

Y-Tube Olfactometer Bioassay

This assay provides a binary choice to assess the preference of an insect for one of two odor sources.

  • Apparatus: A Y-shaped glass or plastic tube. A stream of purified air is passed through each arm of the Y-tube.

  • Insect Preparation: Similar to the wind tunnel bioassay, insects are prepared and acclimated.

  • Stimulus Preparation and Delivery: The test odor (pheromone in a solvent) is applied to a filter paper and placed in one arm, while a control (solvent only) is placed in the other arm.

  • Experimental Procedure: A single insect is introduced at the base of the Y-tube. The insect is given a set amount of time to choose one of the arms. A choice is typically recorded when the insect moves a certain distance down one of the arms.

  • Data Analysis: The number of insects choosing each arm is recorded. A Chi-square test is used to determine if there is a significant preference for the pheromone-containing arm over the control arm.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to a volatile compound.

  • Apparatus: An EAG system consists of a stereomicroscope, micromanipulators, electrodes, an amplifier, and a data acquisition system.

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed between two electrodes containing a conductive solution.

  • Stimulus Delivery: A puff of air carrying a known concentration of the pheromone is delivered over the antenna.

  • Data Recording and Analysis: The change in electrical potential (depolarization) of the antenna is recorded as the EAG response. The amplitude of the response (in millivolts) is measured and compared across different compounds and concentrations.

Signaling Pathways and Logical Relationships

The perception of ZETA and the subsequent behavioral responses are governed by specific signaling pathways.

Biosynthesis of this compound in Female Moths

The production of ZETA in the pheromone glands of female moths is a multi-step enzymatic process.

G cluster_0 Pheromone Gland Cell Palmitic Acid Palmitic Acid Z11-16:Acid Z11-16:Acid Palmitic Acid->Z11-16:Acid Δ11-Desaturase Z9-14:Acid Z9-14:Acid Z11-16:Acid->Z9-14:Acid Chain Shortening Z9,E12-14:Acid Z9,E12-14:Acid Z9-14:Acid->Z9,E12-14:Acid Δ12-Desaturase Z9,E12-14:Alcohol Z9,E12-14:Alcohol Z9,E12-14:Acid->Z9,E12-14:Alcohol Reductase ZETA ZETA Z9,E12-14:Alcohol->ZETA Acetyltransferase G cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron Membrane ZETA ZETA PBP PBP ZETA->PBP ZETA_PBP ZETA-PBP Complex PBP->ZETA_PBP OR Olfactory Receptor ZETA_PBP->OR Binding G_protein G-protein OR->G_protein Activation PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opening DAG->Ion_Channel Opening Neuron Depolarization Neuron Depolarization Ion_Channel->Neuron Depolarization Action Potential Action Potential Neuron Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Insect_Rearing Insect Rearing (Separate Sexes) Acclimation Acclimation to Test Conditions Insect_Rearing->Acclimation Pheromone_Prep Pheromone Dilution (ZETA in Hexane) Bioassay Behavioral Bioassay (Wind Tunnel or Olfactometer) Pheromone_Prep->Bioassay Acclimation->Bioassay Data_Collection Record Behavioral Responses Bioassay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Comparison Compare Male vs. Female Responses Stats->Comparison

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.